Product packaging for Torkinib(Cat. No.:CAS No. 1092351-67-1)

Torkinib

Cat. No.: B612163
CAS No.: 1092351-67-1
M. Wt: 308.34 g/mol
InChI Key: MFAQYJIYDMLAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Torkinib is a member of the class of pyrazolopyrimidines that is 1H-pyrazolo[3,4-d]pyrimidine substituted by isopropyl, 5-hydroxyindol-2-yl and amino groups at positions 1, 3 and 4 respectively. It is a potent inhibitor of mTOR and exhibits anti-cancer properties. It has a role as a mTOR inhibitor and an antineoplastic agent. It is a pyrazolopyrimidine, a member of phenols, a member of hydroxyindoles, a biaryl, an aromatic amine and a primary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N6O B612163 Torkinib CAS No. 1092351-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048685
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-67-1
Record name Torkinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP-242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP-242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Torkinib (PP242): A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (PP242) is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Unlike the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs), which allosterically inhibit mTOR Complex 1 (mTORC1), this compound targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibitory activity results in a more comprehensive blockade of mTOR signaling, offering potential therapeutic advantages in various disease contexts, particularly in cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, characterized by the regulatory protein Raptor, controls protein synthesis, lipid metabolism, and autophagy. mTORC2, containing the essential subunit Rictor, is involved in cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[2]

Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a prime target for therapeutic intervention. This compound (PP242) was developed as a second-generation mTOR inhibitor to overcome the limitations of rapalogs, which only partially inhibit mTORC1 and do not affect mTORC2.[3][4] By directly inhibiting the kinase activity of mTOR, this compound provides a more complete shutdown of the mTOR pathway.

Mechanism of Action

This compound is a selective and ATP-competitive inhibitor of mTOR kinase.[5][6] Its mechanism of action is centered on its ability to bind to the ATP-binding site within the catalytic domain of mTOR, thereby preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[3]

Dual Inhibition of mTORC1 and mTORC2

The primary mechanism of this compound is its direct inhibition of the kinase activity of both mTOR complexes. This contrasts with rapamycin, which forms a complex with FKBP12 to allosterically inhibit mTORC1 but not mTORC2.[4] The inhibition of mTORC2 is a key feature of this compound, leading to the suppression of Akt phosphorylation at Serine 473, a critical step for its full activation.[7]

dot

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC50) Kinase_Selectivity Kinase Selectivity Profiling (Assess Off-Target Effects) Kinase_Assay->Kinase_Selectivity Western_Blot Western Blot Analysis (Confirm Target Engagement) Kinase_Selectivity->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (Determine GI50) Western_Blot->Cell_Viability PK_PD Pharmacokinetics/Pharmacodynamics (Assess Drug Exposure and Target Modulation) Cell_Viability->PK_PD Efficacy Xenograft/Tumor Models (Evaluate Anti-tumor Efficacy) PK_PD->Efficacy Start Compound Synthesis (this compound/PP242) Start->Kinase_Assay

References

Torkinib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Torkinib (also known as PP242), a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound distinguishes itself by effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a broader and more complete blockade of the mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[1] This mechanism allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. Unlike rapamycin, which primarily inhibits mTORC1, this compound's mode of action enables it to suppress the functions of both mTORC1 and mTORC2.[1] This dual inhibition is critical, as mTORC2 is a key activator of Akt, a central node in cell survival pathways.[2] By inhibiting mTORC2, this compound effectively blocks the phosphorylation of Akt at serine 473, a crucial step for its full activation.[2]

The inhibition of mTORC1 by this compound leads to the dephosphorylation of key substrates like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This results in the suppression of protein synthesis and cell growth. The combined blockade of both mTOR complexes by this compound leads to a more potent anti-proliferative and pro-apoptotic effect in cancer cells compared to mTORC1-selective inhibitors.[2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for mTOR over other related kinases. The following table summarizes its inhibitory activity against mTOR and various phosphoinositide 3-kinase (PI3K) family members.

TargetIC50 (nM)
mTOR8
mTORC130
mTORC258
p110α (PI3Kα)1960
p110β (PI3Kβ)2200
p110γ (PI3Kγ)1270
p110δ (PI3Kδ)102
DNA-PK408

Data sourced from MedchemExpress and Selleck Chemicals.[1]

In Vitro Anti-proliferative Activity (GI50)

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The GI50 (concentration for 50% growth inhibition) values for several solid tumor and leukemia cell lines are presented below.

Cell LineCancer TypeGI50 (nM)
p190-transformed murine BMLeukemia12
SUP-B15Leukemia90
K562Leukemia85
SKOV3Ovarian Cancer490
PC3Prostate Cancer190
786-ORenal Cancer2130
U87Glioblastoma1570

Data sourced from Selleck Chemicals.[3]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt S473 Phos. Cell Growth Cell Growth S6K1->Cell Growth Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Kinase Assay Kinase Assay This compound Treatment->Kinase Assay Western Blot Western Blot This compound Treatment->Western Blot Viability Assay Viability Assay This compound Treatment->Viability Assay Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Tissue Analysis Tissue Analysis Tumor Measurement->Tissue Analysis

Caption: Workflow for evaluating this compound's efficacy.

Experimental Protocols

In Vitro mTOR Kinase Assay (LanthaScreen™)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against mTOR. Specific concentrations of kinase and substrate should be optimized.

Materials:

  • mTOR kinase (recombinant)

  • LanthaScreen™ Tb-anti-pS6K (T389) antibody

  • Fluorescein-labeled S6K substrate

  • Kinase buffer

  • ATP

  • This compound (serial dilutions)

  • 384-well assay plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare Kinase Reaction Mix: In a microfuge tube, prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the S6K substrate is typically in the low nanomolar range.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X inhibitor solution.

  • Add Inhibitor to Plate: Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate solution to each well.

  • Add ATP: Add 5 µL of a 4X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for mTOR.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Add Detection Mix: Add 20 µL of a 2X detection mix containing the Tb-anti-pS6K antibody and EDTA to stop the reaction.

  • Incubate for Detection: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.

Western Blotting for mTOR Pathway Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (S473), rabbit anti-total Akt, rabbit anti-phospho-S6K (T389), rabbit anti-total S6K)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein.

Cell Viability (MTS) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTS-based assay.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (serial dilutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • This compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Add MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent cell viability. Plot the percent viability against the this compound concentration to calculate the GI50 value.[2]

References

Torkinib's Selectivity Profile Against PI3K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Torkinib (PP242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-kinase (PI3K) family and the broader protein kinome, making it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile

This compound's inhibitory activity has been quantified against a range of kinases, demonstrating its potent and selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms and other selected kinases.

Table 1: this compound IC50 Values against PI3K Family Kinases

KinaseIC50
mTOR8 nM[1][2][3]
mTORC130 nM[1][3]
mTORC258 nM[1][3]
p110α1.96 µM[2], 2 µM[1][3]
p110β2.2 µM[1][2][3]
p110γ1.27 µM[2], 1.3 µM[1][3]
p110δ100 nM[1], 102 nM[2]
DNA-PK408 nM[2], 410 nM[1][3]

Table 2: this compound IC50 Values against Other Selected Kinases

KinaseIC50
Ret>90% inhibition at 800 nM[1]
PKCα49 nM[2], >75% inhibition at 800 nM[1]
PKCβII>75% inhibition at 800 nM[1]
JAK2 (V617F)>75% inhibition at 800 nM[1]
Hck1.2 µM[1][3]
Scr1.4 µM[1][3]
VEGFR21.5 µM[1][3]
Abl3.6 µM[1][3]
EphB43.4 µM[1][3]
EGFR4.4 µM[1][3]

As the data indicates, this compound is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2][3] It demonstrates significant selectivity for mTOR over the class I PI3K isoforms p110α, p110β, and p110γ, with IC50 values in the micromolar range.[1][2][3] Notably, this compound shows higher potency against p110δ and DNA-PK compared to other PI3K isoforms.[1][2] When screened against a large panel of 219 protein kinases, this compound displayed remarkable selectivity, inhibiting only a few kinases, such as Ret, PKCα, PKCβII, and JAK2V617F, by more than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2. This compound is a dual inhibitor of both mTORC1 and mTORC2.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT T308 TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT S473 Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth This compound This compound This compound->mTORC2 This compound->mTORC1

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound's sites of action.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and validated kinase assays. The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Compound_Prep Prepare serial dilutions of this compound Add_Compound Add this compound dilutions Compound_Prep->Add_Compound Kinase_Ab_Prep Prepare Kinase/ Eu-Ab mixture Add_Kinase_Ab Add Kinase/ Eu-Ab mixture Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep Prepare Tracer solution Add_Tracer Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT (e.g., 60 min) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (665nm / 615nm) Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate buffer, typically containing DMSO.

  • Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in the assay buffer.

  • Assay Assembly: In a microplate, the this compound dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer are added.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[4][7]

  • Signal Detection: The time-resolved FRET (TR-FRET) signal is read on a plate reader capable of measuring fluorescence at the donor emission wavelength (615 nm) and the acceptor emission wavelength (665 nm).[7]

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

HotSpot™ Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).[2][10] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Workflow:

HotSpot_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction Compound_Prep Prepare this compound dilutions Mix_Components Combine this compound, Kinase/Substrate, and [γ-P]ATP Compound_Prep->Mix_Components Kinase_Substrate_Prep Prepare Kinase/ Substrate mix Kinase_Substrate_Prep->Mix_Components ATP_Prep Prepare Radiolabeled ATP solution ATP_Prep->Mix_Components Incubate_Reaction Incubate at 30°C Mix_Components->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Spot_on_Filter Spot onto P81 paper Stop_Reaction->Spot_on_Filter Wash_Filter Wash to remove unincorporated ATP Spot_on_Filter->Wash_Filter Quantify Quantify radioactivity (Phosphorimager) Wash_Filter->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 3: General workflow for the HotSpot™ Radiometric Kinase Assay.

Detailed Methodology:

  • Reaction Setup: The kinase reaction is assembled in a microplate or tubes containing buffer, the kinase, a specific substrate, and varying concentrations of this compound.[2]

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[8]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.[10]

  • Termination: The reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated substrate.[10]

  • Washing: The filter paper is washed extensively to remove unincorporated radiolabeled ATP.[10]

  • Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a phosphorimager or scintillation counter.[3][10]

  • Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]

References

Torkinib ATP-competitive mTOR inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Torkinib (PP242): An ATP-Competitive mTOR Inhibitor

Executive Summary

This compound, also known as PP242, is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] As a member of the this compound class of molecules, it distinguishes itself from earlier allosteric inhibitors like rapamycin by directly targeting the kinase domain's ATP-binding site.[6][7] This mechanism allows this compound to inhibit both major mTOR-containing complexes, mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][6][8] This guide provides a detailed overview of this compound's chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Chemical Properties

This compound is a pyrazolopyrimidine compound with demonstrated anti-cancer properties.[9]

PropertyValue
Chemical Name 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol[9][10]
Synonyms PP242, PP-242[9]
Molecular Formula C₁₆H₁₆N₆O[3][9]
Molecular Weight 308.34 g/mol [3][9]
CAS Number 1092351-67-1[2][3]

Mechanism of Action

This compound functions as a direct inhibitor of mTOR's kinase activity by competing with ATP for binding to the catalytic site within the kinase domain.[2][6] This mode of action is fundamentally different from rapamycin, which acts allosterically and only partially inhibits mTORC1 signaling while being largely ineffective against mTORC2.[6][7]

By inhibiting both complexes, this compound provides a more complete shutdown of mTOR signaling:

  • mTORC1 Inhibition : this compound blocks the mTORC1-mediated phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][11] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[1]

  • mTORC2 Inhibition : this compound prevents mTORC2 from phosphorylating Akt at the Serine 473 residue.[1][5] This phosphorylation is a key step for full Akt activation, a kinase central to promoting cell survival and inhibiting apoptosis.[12]

The dual inhibition of mTORC1 and mTORC2 makes this compound a powerful tool for investigating mTOR signaling and a lead compound for developing cancer therapeutics.[6][10]

mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC TSC1/TSC2 AKT->TSC Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Regulates This compound This compound This compound->mTORC1 This compound->mTORC2 Growth_Factor Growth Factor Growth_Factor->RTK Activates Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Combine this compound, mTOR, and substrate A->C B Prepare assay buffer with recombinant mTOR & substrate B->C D Initiate reaction with radiolabeled ATP C->D E Incubate D->E F Terminate reaction by spotting on nitrocellulose E->F G Wash membrane to remove free ATP F->G H Quantify radioactivity with phosphorimager G->H I Calculate IC50 value H->I Western_Blot_Workflow A Cell Lysis & Protein Quantification (BCA) B SDS-PAGE (Protein Separation) A->B C Transfer to PVDF Membrane B->C D Blocking (e.g., 5% Milk) C->D E Primary Antibody Incubation (e.g., p-AKT) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Detection with ECL Substrate & Imaging F->G Viability_Assay_Workflow A Seed cells in 96-well plate B Treat cells with This compound for 72h A->B C Add Resazurin reagent to each well B->C D Incubate for 4-18h C->D E Measure fluorescence (Ex: 530nm, Em: 590nm) D->E F Calculate % viability and GI50 value E->F

References

The Impact of Torkinib on Akt Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (also known as PP242) is a potent and selective ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase.[1] It belongs to a class of compounds known as TORKinibs, which are distinguished from earlier mTOR inhibitors like rapamycin by their ability to directly inhibit the kinase activity of mTOR, affecting both of its functional complexes: mTORC1 and mTORC2.[1] This dual inhibition has profound implications for the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2][3] This guide provides an in-depth analysis of the specific effects of this compound on the phosphorylation of Akt, a pivotal node in this pathway, supported by quantitative data and detailed experimental methodologies.

The PI3K/Akt/mTOR Signaling Pathway: A Brief Overview

The PI3K/Akt/mTOR pathway is a tightly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through a dual phosphorylation event.[4] The phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Akt at Threonine 308 (Thr308) within the activation loop.[5] For full activation, a second phosphorylation at Serine 473 (Ser473) in the hydrophobic motif is required, a step primarily mediated by mTORC2.[4][6]

Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1.[7] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8] A critical feature of this pathway is the existence of negative feedback loops; for instance, S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), dampening the initial signal from growth factor receptors.[8]

This compound's Mechanism of Action and its Direct Effect on Akt Phosphorylation

This compound exerts its effects by binding to the ATP-binding site within the kinase domain of mTOR, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[1] The inhibition of mTORC2 is of paramount importance when considering Akt phosphorylation.

Direct Inhibition of Akt Ser473 Phosphorylation

As mTORC2 is the primary kinase responsible for phosphorylating Akt at Ser473, this compound treatment leads to a potent and sustained inhibition of this phosphorylation event.[9][10] This direct consequence of mTORC2 inhibition prevents the full activation of Akt. Studies have consistently demonstrated that this compound and other TORKinibs effectively block S473 phosphorylation across various cell lines.[9]

The Biphasic and Context-Dependent Effect on Akt Thr308 Phosphorylation

The effect of this compound on the phosphorylation of Akt at Thr308 is more complex due to the interplay of signaling feedback loops.[10]

  • Initial Inhibition: Full Akt activity and the stability of Thr308 phosphorylation are enhanced by the phosphorylation at Ser473.[10] Consequently, the immediate inhibition of mTORC2 and the resulting dephosphorylation of Ser473 can lead to a rapid, though often transient, decrease in Thr308 phosphorylation.[10][11]

  • Feedback-Mediated Re-activation: this compound's inhibition of mTORC1 blocks the downstream signaling through S6K. This relieves the negative feedback loop on IRS-1 and other receptor tyrosine kinases (RTKs).[8][10] The disinhibition of upstream signaling can lead to a hyperactivation of PI3K, an increase in PIP3 levels, and consequently, a rebound in PDK1-mediated phosphorylation of Akt at Thr308.[10] This can result in a biphasic response where an initial inhibition of Thr308 phosphorylation is followed by a recovery or even an increase to a new steady state.[10][11]

This complex response means that while this compound effectively shuts down mTORC1 and mTORC2 signaling, it can lead to the accumulation of an activated form of Akt that is phosphorylated at Thr308 but not Ser473.[11] This highlights the adaptive capabilities of cancer cells and suggests that combination therapies may be required for a more complete and sustained inhibition of the pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (PP242) on mTOR signaling and Akt phosphorylation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (PP242)
Kinase Target IC50 (nM)
mTOR8
PI3Kα> 10,000
PI3Kβ> 10,000
PI3Kγ1,500
PI3Kδ> 10,000
Akt1> 10,000
PDK1> 10,000
Data represents a compilation from publicly available sources. Actual values may vary based on assay conditions.
Table 2: Cellular Effects of this compound (PP242) on Akt Phosphorylation
Cell Line Concentration (nM) Effect on p-Akt (Ser473) Effect on p-Akt (Thr308)
HUVEC25-200Dose-dependent decreaseNo significant effect observed[12]
BT-474100-1000 (with AZD8055, a similar this compound)Sustained inhibitionBiphasic: Initial decrease (1 hr), followed by recovery/re-phosphorylation (4-24 hrs)[10]
MDA-MB-468100-1000 (with AZD8055)Sustained inhibitionBiphasic: Initial decrease, followed by recovery[10]
MCF-7100-1000 (with AZD8055)Sustained inhibitionBiphasic: Initial decrease, followed by recovery[10]
The effects on Thr308 can be transient and highly dependent on the cellular context and duration of treatment.

Experimental Protocols

Western Blotting for Assessment of Akt Phosphorylation

This protocol provides a standard workflow for analyzing the phosphorylation status of Akt in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7, BT-474) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for the desired time points (e.g., 1 hour, 4 hours, 24 hours).

  • If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before harvesting to induce pathway activation.

2. Cell Lysis:

  • Aspirate media and wash cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt (as a loading control)

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated Akt signals to the total Akt signal to account for any variations in protein loading.

Visualizations

PI3K_Akt_mTOR_Pathway_this compound RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 TSC2 TSC2 Akt->TSC2 mTORC2 mTORC2 mTORC2->Akt p-Ser473 mTORC1 mTORC1 TSC2->mTORC1 S6K S6K mTORC1->S6K S6K->RTK Feedback Inhibition Downstream Cell Growth & Proliferation S6K->Downstream This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Analysis a Cell Culture & this compound Treatment b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer (to Membrane) d->e f Blocking e->f g Primary Antibody Incubation (p-Akt, Total Akt) f->g h Secondary Antibody Incubation g->h i Signal Detection (ECL) h->i j Densitometry & Normalization i->j

Caption: Workflow for Western blot analysis of Akt phosphorylation.

References

Torkinib: An In-depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (also known as PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a member of the this compound class of inhibitors, it targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2. This dual inhibitory action distinguishes this compound from rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the modulation of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (PP242)

TargetIC50 (nM)
mTOR8[1][2][3][4]
mTORC130[2][3]
mTORC258[2][3]
PI3Kδ>100[1]
PI3Kα>800[1]
PI3Kβ>800[1]
PI3Kγ>800[1]
DNA-PK408[1]
PKCα49[1]

Table 2: Anti-proliferative Activity of this compound (PP242) in Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
p190-transformed murine BMLeukemia12[1]
SUP-B15Leukemia90[1]
K562Leukemia85[1]
PC-3Prostate Cancer190[1]
SKOV3Ovarian Cancer490[1]
786-ORenal Cancer2130[1]
U87Glioblastoma1570[1]

Downstream Signaling Pathways

This compound's inhibition of mTORC1 and mTORC2 leads to the disruption of key signaling cascades that are often dysregulated in cancer and other diseases.

mTORC1 Downstream Signaling

mTORC1 is a central regulator of cell growth and proliferation. Its activity is dependent on nutrient availability, growth factors, and cellular energy status. This compound's inhibition of mTORC1 leads to the dephosphorylation of its two major downstream effectors: p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).

  • Inhibition of the p70S6K Pathway: The dephosphorylation of p70S6K by this compound treatment prevents the subsequent phosphorylation of its substrate, the 40S ribosomal protein S6. This leads to a reduction in the translation of a specific subset of mRNAs that possess a 5' terminal oligopyrimidine tract (5' TOP), which encode for ribosomal proteins and elongation factors. The overall effect is a decrease in protein synthesis and a G1 cell cycle arrest.

  • Activation of 4EBP1: In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its association with eIF4G and the formation of the eIF4F complex. This complex is crucial for the initiation of cap-dependent translation. By inhibiting mTORC1, this compound promotes the formation of the 4EBP1-eIF4E inhibitory complex, leading to a global reduction in protein synthesis.

mTORC1_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4EBP1 mTORC1->FourEBP1 S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis_S6 Protein Synthesis (5' TOP mRNAs) S6->Protein_Synthesis_S6 Cell_Cycle_Progression G1/S Progression Protein_Synthesis_S6->Cell_Cycle_Progression eIF4E eIF4E FourEBP1->eIF4E eIF4F eIF4F Complex Formation eIF4E->eIF4F Protein_Synthesis_4EBP1 Cap-Dependent Translation eIF4F->Protein_Synthesis_4EBP1

This compound's Inhibition of the mTORC1 Signaling Pathway.

mTORC2 Downstream Signaling

mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization. Unlike mTORC1, mTORC2 is generally considered to be rapamycin-insensitive. This compound, however, directly inhibits mTORC2 kinase activity. The most well-characterized downstream substrate of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B).

  • Inhibition of Akt Phosphorylation: mTORC2 is responsible for phosphorylating Akt at serine 473 (S473), which is a prerequisite for its full activation. By inhibiting mTORC2, this compound prevents this phosphorylation event. The subsequent lack of fully active Akt leads to the inhibition of its downstream pro-survival and growth-promoting functions. This includes the regulation of apoptosis through the phosphorylation of Bad and the regulation of cell cycle progression through the phosphorylation of p27.

mTORC2_Pathway This compound This compound mTORC2 mTORC2 This compound->mTORC2 Akt Akt mTORC2->Akt p-S473 Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle

This compound's Inhibition of the mTORC2 Signaling Pathway.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

  • Recombinant mTOR (FRAP1)

  • This compound (PP242)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20

  • ATP (10 μM final concentration)

  • [γ-32P]ATP

  • Substrate: Recombinant, inactive p70S6K or 4EBP1

  • Phosphocellulose paper

  • Wash Buffer: 1% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the recombinant mTOR enzyme, the substrate, and the desired concentration of this compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

  • Wash the phosphocellulose paper strips extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporation of 32P into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (PP242)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the this compound concentration.

Clinical Development Status

As of late 2025, there is no publicly available information from major clinical trial registries indicating that this compound (PP242) has entered human clinical trials. It remains a valuable tool for preclinical research to investigate the roles of mTORC1 and mTORC2 in various diseases.

Conclusion

This compound is a powerful research tool and a prototypical ATP-competitive mTOR kinase inhibitor. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of the mTOR signaling network compared to rapamycin and its analogs. The detailed understanding of its downstream signaling effects, as outlined in this guide, is crucial for researchers and drug development professionals exploring the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology and other disease areas. The provided experimental protocols offer a starting point for the in vitro and cell-based characterization of this compound and similar molecules.

References

Torkinib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a highly attractive target in oncology. This compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the kinase domain of mTOR directly, thereby inhibiting both of its functional complexes, mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a frequently hyperactivated cascade in human cancers. This guide provides an in-depth technical overview of this compound's molecular targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's primary target is the mTOR kinase. However, like many kinase inhibitors, it exhibits activity against a range of other kinases, particularly at higher concentrations. Understanding this target profile is crucial for elucidating its mechanism of action and anticipating potential off-target effects.

Primary Targets: mTORC1 and mTORC2

The mTOR protein is the catalytic subunit of two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and are regulated by different upstream signals.

  • mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is sensitive to nutrient and growth factor inputs and is a key regulator of protein synthesis, lipid synthesis, and autophagy. Key components of mTORC1 include mTOR, Raptor, and mLST8.

  • mTORC2 (mechanistic Target of Rapamycin Complex 2): This complex is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization. Key components of mTORC2 include mTOR, Rictor, mSIN1, and mLST8.

This compound's inhibition of both mTORC1 and mTORC2 leads to the dephosphorylation of their respective downstream targets. Inhibition of mTORC1 results in reduced phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a global reduction in protein synthesis.[3] Inhibition of mTORC2 primarily prevents the phosphorylation of Akt at serine 473, which is required for its full activation.[3]

Off-Target Kinase Inhibition

While highly selective for mTOR, this compound has been shown to inhibit other kinases at higher concentrations. A kinome-wide screen revealed that at a concentration 100-fold above its IC50 for mTOR, this compound significantly inhibits only a few other kinases, including Ret, PKCα, PKCβII, and JAK2 (V617F).[1] Its activity against members of the PI3K family is notably weaker than its potent inhibition of mTOR.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary and secondary targets.

Table 1: this compound Inhibitory Concentrations (IC50) against Primary Targets

TargetIC50 (nM)
mTOR8[1][2][4]
mTORC130[1][2]
mTORC258[1][2]

Table 2: this compound Inhibitory Concentrations (IC50) against Off-Target Kinases

KinaseIC50 (µM)
p110δ0.1[1]
PDGFR0.41[1]
DNA-PK0.41[1]
Hck1.2[1]
p110γ1.3[1]
Src1.4[1]
VEGFR21.5[1]
p110α2.0[1]
p110β2.2[1]
Abl3.6[1]
EphB43.4[1]
EGFR4.4[1]
Src (T338I)5.1[1]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade and highlights the points of inhibition by this compound. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates PDK1 and Akt. Akt, in turn, can activate mTORC1 through the phosphorylation and inhibition of the TSC complex. mTORC1 then promotes protein synthesis by phosphorylating S6K1 and 4E-BP1. mTORC2, also activated by growth factor signaling, directly phosphorylates and activates Akt, creating a positive feedback loop. This compound's dual inhibition of mTORC1 and mTORC2 effectively shuts down these key growth and survival signals.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p (T308) TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 p fourEBP1 4E-BP1 mTORC1->fourEBP1 p Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt p (S473) This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway with this compound's inhibitory action.

Experimental Workflow for Investigating this compound's Targets

The following diagram outlines a typical experimental workflow for characterizing the molecular targets and cellular effects of this compound. The process begins with in vitro kinase assays to determine direct inhibitory activity, followed by cell-based assays to assess the impact on signaling pathways and cell viability. Finally, in vivo xenograft models are used to evaluate anti-tumor efficacy.

Experimental_Workflow Start Start: Hypothesis Generation Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Analysis Data Analysis & Interpretation Kinase_Assay->Analysis Western_Blot Western Blotting Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (MTT/Resazurin) Cell_Culture->Viability_Assay IP Immunoprecipitation (mTORC1/mTORC2) Cell_Culture->IP Xenograft In Vivo Xenograft Model Cell_Culture->Xenograft Western_Blot->Analysis Viability_Assay->Analysis IP->Analysis Xenograft->Analysis

Caption: A general experimental workflow for this compound target validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the targets and effects of this compound.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant mTOR.

Materials:

  • Recombinant mTOR enzyme

  • This compound (PP242)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)

  • ATP (with γ-³²P-ATP for radiometric detection)

  • Substrate: Recombinant, inactive 4E-BP1/PHAS-I

  • Nitrocellulose membrane

  • Wash buffer (1 M NaCl, 1% phosphoric acid)

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant mTOR enzyme, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP) and the 4E-BP1 substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto a nitrocellulose membrane.

  • Wash the membrane extensively with wash buffer to remove unincorporated γ-³²P-ATP.

  • Allow the membrane to air dry.

  • Quantify the amount of radioactive phosphate incorporated into the 4E-BP1 substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for mTOR Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway in cancer cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, U87)

  • This compound (PP242)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • This compound (PP242)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound in fresh media. Include wells with media only (blank) and cells with DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the media and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the this compound concentration.

Immunoprecipitation of mTORC1 and mTORC2

This technique is used to isolate mTORC1 and mTORC2 complexes from cell lysates to study their composition and the effect of this compound on their integrity.

Materials:

  • Cancer cell lines

  • This compound (PP242)

  • Cell lysis buffer for immunoprecipitation (non-denaturing, e.g., CHAPS-based buffer)

  • Antibodies specific to mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) components, or anti-mTOR antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Treat cells with this compound or DMSO as described for Western blotting.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Raptor or anti-Rictor) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against other components of the respective mTOR complex (e.g., blot for mTOR and mLST8 in a Raptor IP) to confirm the co-immunoprecipitation and assess the effect of this compound on complex formation.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for injection

  • This compound (PP242) formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects of this compound in vivo.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-proliferative effects in a variety of cancer cell lines. Its ability to block both major mTOR signaling complexes provides a more complete inhibition of the PI3K/Akt/mTOR pathway compared to first-generation mTOR inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the identification of predictive biomarkers for its clinical application. A thorough understanding of its target profile and cellular effects is essential for the rational design of combination therapies and the successful translation of this promising agent into the clinic.

References

Torkinib: A Technical Guide for the Study of Autophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use of Torkinib (also known as PP242), a potent and selective mTOR inhibitor, as a tool for inducing and studying autophagy in a research setting. It covers the mechanism of action, quantitative data, key experimental protocols, and data visualization.

Introduction to Autophagy and mTOR Signaling

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles. This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2]

One of the master regulators of autophagy is the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that forms two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins, such as the ULK1 complex.[5][6] Consequently, inhibition of mTOR is a widely used strategy to induce and study autophagy.

This compound (PP242) is an ATP-competitive inhibitor of the mTOR kinase domain.[7] Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more complete shutdown of mTOR signaling and a robust method for inducing autophagy.[7][8][9]

This compound: Mechanism of Action and Quantitative Data

This compound acts by competing with ATP for binding to the catalytic site of mTOR, thereby preventing the phosphorylation of its downstream targets.[7] Its dual inhibition of both mTORC1 and mTORC2 makes it a powerful tool for dissecting mTOR-dependent cellular processes.[9]

Quantitative Inhibitory Profile

The inhibitory concentrations (IC50) of this compound highlight its potency and selectivity for mTOR over other related kinases.

TargetIC50 ValueReference(s)
mTOR8 nM[9][10]
mTORC130 nM[9]
mTORC258 nM[9]
PI3Kδ (p110δ)100 nM[9]
PI3Kγ (p110γ)1.3 µM[9]
PI3Kα (p110α)2.0 µM[9]
PI3Kβ (p110β)2.2 µM[9]
Recommended Working Concentrations

The optimal concentration of this compound can vary by cell line and experimental duration. The following table provides a general guideline based on published studies.

Cell Line / Assay TypeConcentration RangeIncubation TimeReference(s)
Mouse Embryonic Fibroblasts (MEFs)1 µM3 hours[11]
U87vIII Glioblastoma Cells0.04 - 2.5 µM24 hours[10]
HT-p21 Colon Cancer Cells50 - 1250 nM24 hours[10]
General Solid Tumor Cell Lines (e.g., SKOV3, PC3)0.19 - 2.13 µM (GI50)72 hours[10]

This compound in the mTOR Signaling Pathway

This compound's inhibition of mTORC1 relieves the suppression of the ULK1 complex (composed of ULK1, ATG13, FIP200, and ATG101), a critical first step in the initiation of autophagy.[5][12] The activated ULK1 complex then phosphorylates downstream components, leading to the formation of the autophagosome.[13]

mTOR_Pathway This compound's Mechanism in the mTOR Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream cluster_processes Cellular Processes Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 mTORC2 mTORC2 Nutrients->mTORC2 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 Akt Akt (S473) mTORC2->Akt Autophagy Autophagy ULK1_complex->Autophagy initiates Protein_Synth Protein Synthesis S6K->Protein_Synth BP1->Protein_Synth Cell_Survival Cell Survival Akt->Cell_Survival This compound This compound (PP242) This compound->mTORC1 ATP- competitive inhibition This compound->mTORC2 Experimental_Workflow Workflow for Studying Autophagy with this compound cluster_treatment Start 1. Cell Culture Seed cells to desired confluency (e.g., 60-70%) Treatment 2. Treatment Groups Start->Treatment Harvest 3. Harvest Cells (e.g., after 3-24 hours) Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis WB Western Blot (LC3-I/II Conversion, p62) Analysis->WB IF Immunofluorescence (LC3 Puncta Formation) Analysis->IF Interpret 5. Data Interpretation Assess Autophagic Flux WB->Interpret IF->Interpret Control Vehicle Control (e.g., DMSO) Torkinib_Only This compound Inhibitor_Only Lysosomal Inhibitor (e.g., Chloroquine) Combo This compound + Lysosomal Inhibitor Logical_Relationship Logical Cascade of this compound Action This compound This compound Application mTOR_Inhibition Inhibition of mTORC1 Kinase Activity This compound->mTOR_Inhibition ULK1_Dephospho Decreased Phosphorylation of ULK1 Complex mTOR_Inhibition->ULK1_Dephospho ULK1_Activation ULK1 Complex Activation ULK1_Dephospho->ULK1_Activation Autophagy_Initiation Initiation of Autophagosome Formation ULK1_Activation->Autophagy_Initiation Autophagy_Measurable Measurable Autophagic Flux (LC3-II ↑, LC3 Puncta ↑) Autophagy_Initiation->Autophagy_Measurable

References

Torkinib: A Comprehensive Technical Guide to its Role in Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (also known as PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] By targeting the kinase domain of mTOR, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1][2][3] This dual inhibitory action gives this compound a distinct advantage over earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its role in cell proliferation, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to this compound and the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate a wide array of fundamental cellular processes, including protein synthesis, cell growth, and proliferation.[4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

mTOR exists in two distinct multiprotein complexes:

  • mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is a master regulator of cell growth that responds to a variety of environmental cues.[5] It promotes anabolic processes like mRNA translation and lipid synthesis while inhibiting catabolic processes such as autophagy.[5]

  • mTORC2: Comprising mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR, mTORC2 is primarily activated by growth factors and plays a critical role in cell survival and cytoskeletal organization through the activation of Akt and PKCα.[4][5]

This compound's ability to inhibit both complexes allows for a more complete blockade of the mTOR pathway, overcoming some of the limitations observed with rapalogs, which can lead to feedback activation of Akt signaling.[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of mTOR.[1] This direct inhibition prevents the phosphorylation of downstream mTOR substrates, thereby blocking the signaling cascades of both mTORC1 and mTORC2.

The inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of its key substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This results in the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation.

By inhibiting mTORC2, this compound prevents the phosphorylation of Akt at serine 473, a crucial step for its full activation.[2][3] The inhibition of Akt, a central node in cell survival pathways, contributes to the anti-proliferative and pro-apoptotic effects of this compound.

Quantitative Data: this compound's Efficacy in Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
mTOR8
mTORC130
mTORC258
PKCα49

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative Activity of this compound (PP242) in Cancer Cell Lines

Cell LineCancer TypeMetricValue (µM)
SKOV3Ovarian CancerGI500.49
PC3Prostate CancerGI500.19
786-OKidney CancerGI502.13
U87GlioblastomaGI501.57
AGSGastric CancerIC500.2-0.5
MKN45Gastric CancerIC500.2-0.5
KATO3Gastric CancerIC50~0.05
N87Gastric CancerIC50~0.05
SW620Colon CancerIC508
HCT116Colon CancerIC500.09

GI50: 50% growth inhibition. IC50: 50% inhibitory concentration. Data sourced from Selleck Chemicals, and ResearchGate.[2][6][7]

Experimental Protocols

Cell Proliferation Assay (Resazurin-Based)

This protocol outlines a common method to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound (PP242)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 440 µM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: After the incubation period, add 10 µL of 440 µM resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This protocol describes the detection of key mTOR pathway proteins and their phosphorylation status following this compound treatment.

Materials:

  • This compound (PP242)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing this compound's Mechanism and Experimental Workflow

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis mTORC2 mTORC2 mTORC2->Akt S473 Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for this compound Evaluation

Experimental_Workflow CellCulture 1. Cell Culture (Cancer Cell Line) TorkinibTreatment 2. This compound Treatment (Dose-Response) CellCulture->TorkinibTreatment ProliferationAssay 3a. Cell Proliferation Assay (e.g., Resazurin) TorkinibTreatment->ProliferationAssay WesternBlot 3b. Western Blot Analysis (mTOR Pathway Proteins) TorkinibTreatment->WesternBlot DataAnalysis1 4a. Data Analysis (IC50 Determination) ProliferationAssay->DataAnalysis1 DataAnalysis2 4b. Data Analysis (Protein Expression) WesternBlot->DataAnalysis2 Conclusion 5. Conclusion (Efficacy & Mechanism) DataAnalysis1->Conclusion DataAnalysis2->Conclusion

References

Methodological & Application

Torkinib (PP242): In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, offering a distinct advantage over rapamycin and its analogs which primarily inhibit mTORC1.[4] This dual inhibitory action allows for a more complete blockade of the PI3K/Akt/mTOR signaling pathway, making this compound a valuable tool for in vitro research in cancer, autophagy, and other cellular processes regulated by mTOR. These application notes provide detailed protocols for in vitro studies using this compound, including kinase assays, cell proliferation assays, and western blotting for pathway analysis.

Data Presentation

Table 1: this compound (PP242) Kinase Inhibitory Activity
TargetIC50 (nM)Notes
mTOR8Cell-free assay[1][2][5][6]
mTORC130Cell-free assay[1][2]
mTORC258Cell-free assay[1][2]
PI3Kδ (p110δ)100Cell-free assay[1][2]
DNA-PK410Cell-free assay[2]
PDGFR410Cell-free assay[2]
PI3Kγ (p110γ)1300Cell-free assay[1][2]
PI3Kα (p110α)2000Cell-free assay[1][2]
PI3Kβ (p110β)2200Cell-free assay[1][2]
Table 2: this compound (PP242) Anti-proliferative Activity (GI50)
Cell LineCancer TypeGI50 (µM)
p190-transformed murine BMLeukemia0.012
SUP-B15Leukemia0.090
K562Leukemia0.085
PC3Prostate Cancer0.19
SKOV3Ovarian Cancer0.49
U87Glioblastoma1.57
786-ORenal Cancer2.13

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on mTOR kinase activity in a cell-free system.

Materials:

  • Recombinant mTOR enzyme

  • This compound (PP242)

  • Assay Buffer (50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20)

  • ATP (10 µM)

  • γ-³²P-ATP

  • Substrate: Recombinant 4E-BP1/PHAS-I (2 mg/mL)

  • Nitrocellulose membrane

  • Wash Buffer (1 M NaCl, 1% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 50 µM to 0.001 µM) in DMSO.

  • In a microcentrifuge tube, combine the recombinant mTOR enzyme with the assay buffer.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the enzyme mix and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP, γ-³²P-ATP, and the 4E-BP1 substrate.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by spotting the mixture onto a nitrocellulose membrane.

  • Wash the membrane extensively with the wash buffer (5-6 times for 5-10 minutes each) to remove unbound radioactivity.[6]

  • Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (Resazurin-based)

This protocol measures the anti-proliferative effects of this compound on cultured cells.

Materials:

  • Cancer cell lines of interest (e.g., PC3, SKOV3)

  • Complete cell culture medium

  • This compound (PP242)

  • 96-well plates

  • Resazurin sodium salt solution (e.g., 440 µM)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).[6]

  • After the incubation period, add 10 µL of the resazurin solution to each well.[6]

  • Incubate for an additional 2-4 hours, or until a color change is observed.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[6]

  • Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.

Western Blotting for mTOR Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • This compound (PP242)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-Akt (Ser473)

    • Akt (total)

    • Phospho-p70S6K (Thr389)

    • p70S6K (total)

    • Phospho-4E-BP1 (Thr37/46)

    • 4E-BP1 (total)

    • Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Mandatory Visualizations

Torkinib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound (PP242) This compound->mTORC1 This compound->mTORC2

Caption: this compound (PP242) inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Proliferation_Assay Cell Proliferation Assay (e.g., Resazurin) Cell_Culture->Proliferation_Assay Western_Blot Western Blotting (Pathway Analysis) Cell_Culture->Western_Blot Torkinib_Prep Prepare this compound Stock Solution (DMSO) Torkinib_Prep->Proliferation_Assay Torkinib_Prep->Western_Blot Kinase_Assay mTOR Kinase Assay (Cell-free) Torkinib_Prep->Kinase_Assay GI50_Calc Calculate GI50 Proliferation_Assay->GI50_Calc Phospho_Analysis Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis IC50_Calc Calculate IC50 Kinase_Assay->IC50_Calc

Caption: General workflow for in vitro evaluation of this compound (PP242).

References

Torkinib (PP242): Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (also known as PP242) is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from allosteric inhibitors like rapamycin which primarily affect mTORC1.[1][2][3][4][5] This dual inhibitory action makes this compound a valuable tool for investigating the full spectrum of mTOR signaling in various cellular processes, including cell growth, proliferation, and survival. These application notes provide a comprehensive overview of the working concentrations of this compound in cell culture, detailed protocols for key cellular assays, and visual representations of the targeted signaling pathway and experimental workflows.

Data Presentation: this compound Working Concentrations and IC50 Values

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being addressed. The following tables summarize key quantitative data for this compound from various studies.

Table 1: this compound Inhibitory Concentrations (IC50)

TargetIC50 ValueAssay TypeReference
mTOR8 nMCell-free kinase assay[6][7][8]
mTORC130 nMIn vitro kinase assay[7][8]
mTORC258 nMIn vitro kinase assay[7][8]
PI3Kδ102 nMIn vitro kinase assay[6]
DNA-PK408 nMIn vitro kinase assay[6]
PI3Kγ1.27 µMIn vitro kinase assay[6]
PI3Kα1.96 µMIn vitro kinase assay[6]
PI3Kβ2.2 µMIn vitro kinase assay[6]

Table 2: this compound Growth Inhibition (GI50) in Various Cell Lines

Cell LineGI50 ValueReference
p190-transformed murine BM12 nM[6]
K56285 nM[6]
SUP-B1590 nM[6]
PC3190 nM[6]
SKOV3490 nM[6]
U871.57 µM[6]
786-O2.13 µM[6]

Table 3: Effective Concentrations of this compound in Functional Cellular Assays

Cell LineAssay TypeConcentration RangeIncubation TimeEffectReference
HT-p21Functional Assay50-1250 nM24 hInhibition of S6 kinase phosphorylation[6]
U87vIIIFunctional Assay0.04-2.5 µM24 hInhibition of mTORC1 and mTORC2 activities[6]
BT549Western Blot0.04-10 µM-Dose-dependent inhibition of Akt, p70S6K, and S6 phosphorylation[6]
Primary MEFsProliferation Assay~10 µM72 hInhibition of cell proliferation[6]
ECa109Western Blot2 µM48 hAnalysis of mTOR pathway protein expression[7]
WM3211, Mel 1359, MEWOCytotoxicity/Apoptosis20 nM24 hNo cytotoxicity; induction of apoptosis[9]
A549Western Blot1 µM4 hAnalysis of Mcl-1 protein levels[5]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth and metabolism. mTOR is a component of two distinct protein complexes, mTORC1 and mTORC2. This compound's ability to inhibit both complexes allows for a more complete shutdown of mTOR signaling compared to rapamycin.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis Growth_Factors Growth Factors Growth_Factors->PI3K Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cell culture.

Cell Proliferation Assay (Resazurin-Based)

This protocol is adapted from a method used to assess the effect of this compound on the proliferation of primary mouse embryonic fibroblasts (MEFs).[6]

Materials:

  • Cells of interest (e.g., primary MEFs)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Resazurin sodium salt solution (e.g., 440 µM in PBS)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of 440 µM resazurin solution to each well.

  • Incubate for 4-18 hours, or until a color change is observed.

  • Measure fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol allows for the assessment of this compound's effect on the phosphorylation status of key mTORC1 and mTORC2 substrates.[4][10]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Serum-free medium

  • Growth factor (e.g., insulin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt (S473), Akt, phospho-S6K1 (T389), S6K1, phospho-4E-BP1 (T37/46), 4E-BP1, Actin or Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight by replacing the complete medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 10-15 minutes.

  • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol can be used to determine if this compound induces apoptosis in your cells of interest.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.

  • Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based study.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Proliferation Cell Proliferation Assay (e.g., Resazurin) Treatment->Proliferation Signaling Western Blot Analysis (p-Akt, p-S6K1, etc.) Treatment->Signaling Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis (GI50, Western quantification, etc.) Proliferation->Data_Analysis Signaling->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for studying this compound's effects in cell culture.

Conclusion

This compound is a powerful research tool for dissecting the roles of mTORC1 and mTORC2 in cellular signaling. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to investigate the effects of this compound in their specific cell culture models. Careful optimization of inhibitor concentration and treatment duration will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Torkinib (PP242)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1.[3][4] This dual inhibitory action makes this compound a valuable tool for investigating the full spectrum of mTOR signaling and a promising candidate in cancer research. These application notes provide detailed information on the solubility, preparation, and use of this compound in common research applications.

Mechanism of Action

This compound exerts its inhibitory effects by binding to the ATP-binding site within the kinase domain of mTOR.[4] This action blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to reduced phosphorylation of key substrates like S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), ultimately suppressing protein synthesis and cell proliferation.[3][5] By inhibiting mTORC2, this compound prevents the phosphorylation and full activation of Akt at serine 473, a critical step in cell survival pathways.[3] this compound has been shown to induce autophagy, mitophagy, and apoptosis in various cancer cell lines.[3][5]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt pS473 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound (PP242) This compound->mTORC2 This compound->mTORC1 S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

Caption: this compound (PP242) inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.

Solubility and Storage

Proper storage and solubilization of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: this compound (PP242) Solubility Data

SolventSolubilityNotes
DMSO 50-61 mg/mL (162.16-197.83 mM)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3] Sonication may be required.[1]
Ethanol 17 mg/mL (55.13 mM)
Water Insoluble

Table 2: Storage and Stability

FormStorage TemperatureStability
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C1 year
-20°C1-6 months

Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, aliquot to avoid multiple freeze-thaw cycles.

Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most in vitro applications.

Stock_Solution_Workflow Start Start: Weigh this compound (PP242) Powder Calculate Calculate Required DMSO Volume (e.g., for 1 mg this compound, add 324.3 μL for 10 mM) Start->Calculate Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Vortex Vortex to Mix Add_DMSO->Vortex Sonicate Sonicate if Necessary to Fully Dissolve Vortex->Sonicate Aliquot Aliquot into Small Volumes Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound (PP242) stock solution.

Materials:

  • This compound (PP242) powder (Molecular Weight: 308.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Volume (mL) = [Mass (mg) / 308.34 ( g/mol )] / [Concentration (mol/L)]

  • Add the calculated volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound to assess its effects on cell proliferation or signaling pathways.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (PP242) 10 mM stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, cell proliferation assay kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and cell line. Allow cells to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw a frozen aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for functional assays is 50-1250 nM.[3]

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the various concentrations of this compound (or DMSO vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 24 hours).[3]

  • Downstream Analysis:

    • Following incubation, process the cells according to the requirements of the downstream assay.

    • For Western Blotting: Wash cells with cold PBS, lyse the cells, and collect protein extracts to analyze the phosphorylation status of mTOR pathway proteins (e.g., Akt, p70S6K, S6).

    • For Cell Proliferation Assays: Use a suitable method (e.g., MTT, WST-1, or cell counting) to determine the effect of this compound on cell viability and growth.

In Vivo Formulation (Example)

For animal studies, this compound can be formulated for oral or intravenous administration.

Table 3: Example Formulations for In Vivo Administration

RouteFormulationDescription
Oral (Suspension) ≥5 mg/mL in CMC-NaAdd 5 mg of this compound to 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution and mix to create a homogeneous suspension.[6]
Intravenous (Solution) 5 mg/mL in 2% DMSO + 30% PEG300 + 5% Tween 80 + ddH₂ODissolve this compound in the solvent mixture to achieve a clear solution for IV injection.[7]
General Use 120 mg/mL DMSO stock diluted in PEG300, Tween80, and ddH₂OAdd 50 µL of a 120 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH₂O. Use immediately.[3]

Note: The suitability of any in vivo formulation must be determined by the researcher and comply with institutional animal care and use guidelines.

References

Torkinib's Impact on the mTOR Signaling Pathway: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of Torkinib (also known as PP242), a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). This compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] This dual inhibitory action offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer and other diseases.

Western blotting is an indispensable technique for elucidating the molecular consequences of this compound treatment. It allows for the sensitive and specific quantification of changes in the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing direct evidence of target engagement and pathway inhibition. This application note offers a summary of expected quantitative changes in key signaling proteins, a detailed experimental protocol for Western blot analysis, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: Quantitative Effects of this compound on mTOR Pathway Proteins

The following table summarizes the anticipated quantitative and qualitative changes in the phosphorylation of key mTOR pathway proteins following treatment with this compound, as determined by Western blot analysis. These findings are based on published literature and demonstrate the dose-dependent inhibitory effects of this compound.

Target ProteinPhosphorylation Site(s)Effect of this compound TreatmentQuantitative Data SummaryReference
mTORC1 Substrates
p70 S6 Kinase (p70S6K)Thr389Dose-dependent decreaseSignificant inhibition observed.[3]
Ribosomal Protein S6 (S6)Ser235/236Dose-dependent decreaseSignificant reduction in phosphorylation.[4][4]
4E-BP1Thr37/46, Ser65Dose-dependent decreaseThis compound is more potent than rapamycin in inhibiting 4E-BP1 phosphorylation.[1][2] Complete inhibition of phosphorylation has been observed.[2][1][2]
mTORC2 Substrate
Akt (Protein Kinase B)Ser473Dose-dependent decreasePotent inhibition of phosphorylation.[1][1]
Akt (Protein Kinase B)Thr308Partial decreaseHigher concentrations of this compound are required for partial inhibition compared to Ser473.[1][1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound action and the subsequent analytical process, the following diagrams have been generated using the DOT language.

Torkinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibits mTORC2->Akt p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits S6 S6 p70S6K->S6 Activates Translation Protein Translation S6->Translation eIF4E eIF4E _4EBP1->eIF4E Binds to eIF4E->Translation Initiates This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant denature Sample Preparation (SDS-PAGE Sample Buffer) quant->denature sds SDS-PAGE denature->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western blot workflow for this compound analysis.

Experimental Protocols: Western Blot Analysis of mTOR Pathway Proteins

This protocol provides a detailed methodology for performing Western blot analysis to assess the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

1. Cell Culture and this compound Treatment

  • Culture cells of interest to 70-80% confluency in appropriate growth medium.

  • Treat cells with the desired concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).

2. Cell Lysis

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Lysis Buffer Recipe:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

    • Inhibitors (add fresh before use):

      • 1 mM PMSF

      • 1x Protease Inhibitor Cocktail

      • 1x Phosphatase Inhibitor Cocktail

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x SDS-PAGE sample buffer to each lysate to a final concentration of 1x.

    • 4x SDS-PAGE Sample Buffer Recipe:

      • 250 mM Tris-HCl, pH 6.8

      • 8% SDS

      • 40% glycerol

      • 0.02% bromophenol blue

      • 10% β-mercaptoethanol (add fresh)

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel in 1x SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Ensure the membrane is activated with methanol before use.

  • Perform the transfer according to the manufacturer's instructions for the specific apparatus.

7. Immunoblotting

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-specific antibodies, BSA is often recommended to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-phospho-mTOR (Ser2448)

      • Rabbit anti-mTOR

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-Akt

      • Rabbit anti-phospho-p70S6K (Thr389)

      • Rabbit anti-p70S6K

      • Rabbit anti-phospho-S6 (Ser235/236)

      • Rabbit anti-S6

      • Rabbit anti-phospho-4E-BP1 (Thr37/46)

      • Rabbit anti-4E-BP1

      • Mouse/Rabbit anti-β-actin or GAPDH (as a loading control)

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

8. Signal Detection and Data Analysis

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control to determine the relative changes in phosphorylation.

References

Application Notes and Protocols for Cell Viability Assay with Torkinib (PP242)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (PP242) is a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily allosterically inhibit mTOR Complex 1 (mTORC1), this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][2] This dual inhibition profile makes this compound a valuable tool for investigating the full spectrum of mTOR signaling and a promising therapeutic agent in cancer research.

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2.[1][2]

  • mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to promote anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: This complex is involved in the regulation of cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.

By inhibiting both complexes, this compound can induce a more comprehensive blockade of mTOR signaling compared to mTORC1-specific inhibitors.

Data Presentation

The following tables summarize the inhibitory activity of this compound (PP242) against mTOR and its complexes, as well as its effect on the growth of various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound (PP242)

TargetIC50 (nM)
mTOR8[1]
mTORC130[1]
mTORC258[1]

Table 2: Growth Inhibition (GI50) of this compound (PP242) in Solid Tumor Cell Lines

Cell LineCancer TypeGI50 (µM)
SKOV3Ovarian Cancer0.49[2]
PC3Prostate Cancer0.19[2]
786-ORenal Cancer2.13[2]
U87Glioblastoma1.57[2]

Signaling Pathways

The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt (S473) Akt (pS473) mTORC2->Akt (S473) Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt (S473)->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound (PP242) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Experimental Workflow

The general workflow for assessing cell viability after treatment with this compound is depicted below.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Overnight Incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Cell Viability Assay (MTT or CellTiter-Glo) D->E F 6. Data Acquisition (Absorbance/Luminescence) E->F G 7. Data Analysis (IC50/GI50 Calculation) F->G

Caption: General workflow for a cell viability assay with this compound.

Experimental Protocols

Materials
  • This compound (PP242)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Microplate reader (for absorbance and luminescence)

Protocol 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

1. Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

3. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting concentration range is 10 µM, with 2-fold or 3-fold serial dilutions. b. Include a vehicle control (DMSO-treated cells) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay Procedure: a. After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the this compound concentration to determine the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

1. Preparation of this compound Stock Solution and Cell Seeding: a. Follow steps 1 and 2 from the MTT Assay protocol.

2. This compound Treatment: a. Follow step 3 from the MTT Assay protocol.

3. CellTiter-Glo® Assay Procedure: a. After the desired incubation period (e.g., 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a microplate luminometer. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the this compound concentration to determine the IC50 or GI50 value.

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.

  • Low signal in CellTiter-Glo® assay: Ensure that the CellTiter-Glo® Reagent is properly prepared and at room temperature before use. Check the cell seeding density; too few cells will result in a low signal.

  • Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions. Maintain consistent incubation times and conditions.

Conclusion

This compound (PP242) is a powerful tool for studying mTOR signaling and has significant potential as an anti-cancer agent. The protocols described in these application notes provide a framework for reliably assessing the impact of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs, with the CellTiter-Glo® assay generally offering higher sensitivity and a simpler workflow. Accurate determination of IC50 or GI50 values is critical for understanding the potency of this compound in different cellular contexts and for designing further experiments to elucidate its mechanism of action.

References

Application Notes: Determination of Torkinib Activity using a Homogeneous Luminescence-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the inhibitory activity of Torkinib (PP242) against the mammalian target of rapamycin (mTOR) kinase using the ADP-Glo™ Kinase Assay. This compound is a selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, playing a crucial role in cell growth, proliferation, and survival.[1] The protocol described herein is optimized for researchers, scientists, and drug development professionals to reliably measure the potency of this compound and similar inhibitors in a high-throughput format.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[2] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control a wide range of cellular processes.[2] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream pathways.[3][4] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, making it a critical target for therapeutic intervention.[2]

This compound (also known as PP242) is a potent and selective ATP-competitive inhibitor of mTOR kinase.[1] Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, this compound inhibits both mTORC1 and mTORC2.[1] This dual inhibitory activity makes this compound a valuable tool for studying the full scope of mTOR signaling and a promising candidate for drug development.

This application note details a robust and sensitive method to quantify the inhibitory activity of this compound on mTOR kinase using the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity. The assay is performed in a homogeneous format, making it amenable to high-throughput screening of potential mTOR inhibitors.

Data Presentation

The inhibitory activity of this compound against mTOR and its complexes is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

AnalyteThis compound IC50 (nM)
mTOR (cell-free assay)8[1]
mTORC130
mTORC258

Experimental Protocols

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials and Reagents
  • Recombinant human mTOR kinase (active)

  • Recombinant human 4E-BP1 (substrate)

  • This compound (PP242)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection This compound 1. Prepare this compound Dilutions add_this compound 4. Add this compound to Plate kinase_mix 2. Prepare Kinase/Substrate Mix add_kinase 5. Add Kinase/Substrate Mix atp_solution 3. Prepare ATP Solution add_atp 6. Initiate Reaction with ATP add_this compound->add_kinase add_kinase->add_atp incubate_reaction 7. Incubate at 30°C add_atp->incubate_reaction add_adpglo 8. Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo 9. Incubate at RT add_adpglo->incubate_adpglo add_detection 10. Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 11. Incubate at RT add_detection->incubate_detection read_luminescence 12. Read Luminescence incubate_detection->read_luminescence

Caption: Experimental workflow for the this compound kinase assay.

Detailed Protocol
  • This compound Dilution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (kinase assay buffer with the same DMSO concentration as the inhibitor dilutions) to the appropriate wells.

    • Prepare a master mix containing recombinant mTOR kinase and 4E-BP1 substrate in kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point of 5-10 ng/µL of mTOR and 0.2-0.5 µg/µL of 4E-BP1 can be used.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Mix the plate gently and incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for mTOR, which is typically in the range of 10-50 µM.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Cellular Processes growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k mTORC2 mTORC2 (mTOR, Rictor, mSIN1) growth_factors->mTORC2 amino_acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) amino_acids->mTORC1 energy_status Energy Status (AMP/ATP ratio) tsc TSC1/TSC2 energy_status->tsc akt Akt pi3k->akt akt->tsc rheb Rheb tsc->rheb rheb->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 cell_growth Cell Growth & Proliferation mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis inhibits akt_s473 Akt (Ser473) mTORC2->akt_s473 pkc PKCα mTORC2->pkc sgk1 SGK1 mTORC2->sgk1 cell_survival Cell Survival akt_s473->cell_survival cytoskeleton Cytoskeletal Organization pkc->cytoskeleton sgk1->cell_survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Overview of the mTOR signaling pathway.

Conclusion

The ADP-Glo™ Kinase Assay provides a sensitive, reliable, and high-throughput method for determining the inhibitory activity of compounds targeting mTOR kinase. This application note offers a detailed protocol for measuring the potency of this compound, a dual mTORC1 and mTORC2 inhibitor. The described methodology can be readily adapted for the screening and characterization of other mTOR inhibitors, facilitating research and drug discovery efforts in this critical signaling pathway.

References

Torkinib Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of Torkinib (PP242), a selective and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound effectively targets both mTORC1 and mTORC2 complexes, leading to the induction of apoptosis in a variety of cancer cell lines. This document outlines this compound's mechanism of action, its efficacy across different cancer cell lines, and detailed protocols for assessing its biological effects. The provided methodologies and data will serve as a valuable resource for researchers investigating novel cancer therapeutics.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention[1]. This compound (PP242) is a potent and selective inhibitor of mTOR kinase, a key component of this pathway[2]. Unlike first-generation mTOR inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes[2][3]. This dual inhibition leads to a more comprehensive blockade of mTOR signaling, resulting in cell cycle arrest and apoptosis in cancer cells[4][5].

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, which in turn disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.

  • Inhibition of mTORC1: By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.

  • Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473. Akt is a central kinase that promotes cell survival by inhibiting pro-apoptotic proteins. By blocking this activity, this compound promotes apoptosis.

The dual inhibition of mTORC1 and mTORC2 by this compound results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70 S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EBP1->Protein_Synthesis inhibits This compound This compound (PP242) This compound->mTORC2 This compound->mTORC1 Activation -> Activation Inhibition --| Inhibition Torkinib_Inhibition --| this compound Inhibition Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., in 6-well or 96-well plates) start->cell_culture torkinib_treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->torkinib_treatment endpoint_assays 3. Endpoint Assays torkinib_treatment->endpoint_assays viability_assay Cell Viability Assay (e.g., MTT) endpoint_assays->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) endpoint_assays->apoptosis_assay western_blot Western Blot Analysis endpoint_assays->western_blot ic50_determination 4a. IC50 Determination viability_assay->ic50_determination flow_cytometry 4b. Flow Cytometry Analysis apoptosis_assay->flow_cytometry protein_analysis 4c. Analysis of Protein Phosphorylation western_blot->protein_analysis data_analysis 5. Data Analysis & Interpretation ic50_determination->data_analysis flow_cytometry->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Torkinib Cytotoxicity in Primary Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Torkinib in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PP242) is a selective and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][3] This dual inhibition leads to the disruption of critical cellular processes regulated by the PI3K/Akt/mTOR signaling pathway, including cell growth, proliferation, and survival.[4][5][6][7][8] this compound has been shown to induce apoptosis and mitophagy.[9][10]

Q2: How does this compound differ from rapamycin and other mTOR inhibitors?

Unlike rapamycin and its analogs (rapalogs), which are allosteric inhibitors primarily targeting mTORC1, this compound is an ATP-competitive inhibitor that blocks the activity of both mTORC1 and mTORC2.[3] This broader inhibition profile can lead to a more potent anti-proliferative effect and can overcome some mechanisms of resistance observed with rapalogs.[3][11] this compound is considered a first-generation this compound (TOR Kinase domain inhibitor).[3][12]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[9] For long-term storage, it is advisable to store the powdered form and stock solutions at -20°C or -80°C to prevent degradation.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in primary cells.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Troubleshooting Tip: While this compound is highly selective for mTOR, at concentrations significantly above its IC50, it can inhibit other kinases such as RET, PKCα, PKCβ, and JAK2.[1][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. Start with a concentration range around the known IC50 for mTOR (approximately 8 nM) and extend it to assess the full dose-response curve.[1][2][9]

  • Possible Cause 2: Primary cell-specific sensitivity.

    • Troubleshooting Tip: Primary cells can exhibit significant variability in their response to drugs compared to immortalized cell lines. Their metabolic state, passage number, and donor variability can all influence sensitivity. We recommend establishing a baseline cytotoxicity profile for your specific primary cell culture.

Issue 2: Inconsistent results and high experimental variability.

  • Possible Cause 1: Heterogeneity of primary cell cultures.

    • Troubleshooting Tip: Primary cell cultures often contain a mixed population of cell types. This heterogeneity can lead to variable responses to this compound. Whenever possible, characterize your primary culture using cell-specific markers to understand its composition. If feasible, enrichment for the cell type of interest may reduce variability.

  • Possible Cause 2: Instability of this compound in culture medium.

    • Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experiments and is at a level non-toxic to your cells (typically <0.1%). Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.

Issue 3: this compound is less effective than expected.

  • Possible Cause 1: Suboptimal drug concentration or treatment duration.

    • Troubleshooting Tip: The optimal concentration and duration of this compound treatment can vary between different primary cell types. A time-course experiment in conjunction with a dose-response study will help determine the ideal experimental window for observing the desired effect.

  • Possible Cause 2: Activation of compensatory signaling pathways.

    • Troubleshooting Tip: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops or alternative survival pathways.[11] For instance, inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of Akt.[5] Consider co-treating with other inhibitors to block these compensatory mechanisms if they are identified as a source of resistance.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50/GI50) of this compound in various cell lines. Note that data for specific primary cell types is limited in the public domain and should be empirically determined.

Target/Cell LineInhibitory ConcentrationReference
mTOR (cell-free)IC50: 8 nM[1][2][9]
mTORC1IC50: 30 nM[1]
mTORC2IC50: 58 nM[1]
p190-transformed murine BMGI50: 12 nM[9]
SUP-B15GI50: 90 nM[9]
K562GI50: 85 nM[9]
SKOV3GI50: 0.49 µM[9]
PC3GI50: 0.19 µM[9]
786-OGI50: 2.13 µM[9]
U87GI50: 1.57 µM[9]

Experimental Protocols

1. Cell Viability Assessment using Resazurin Assay

This protocol is adapted from a general method for assessing cell viability after treatment with this compound.[9]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]

  • Resazurin Addition: Add 10 µL of a 440 µM resazurin sodium salt solution to each well.[9]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[9]

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

2. Western Blotting for mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the mTOR signaling pathway.

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key mTOR pathway proteins. Recommended antibodies include those for phosphorylated Akt (Ser473 and Thr308), total Akt, phosphorylated p70S6K (Thr389), total p70S6K, phosphorylated 4E-BP1 (Thr37/46), and total 4E-BP1.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Torkinib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/Akt signaling pathway.

Cytotoxicity_Workflow start Seed Primary Cells in 96-well plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Defined Period treat->incubate assay Perform Cytotoxicity Assay (e.g., Resazurin) incubate->assay measure Measure Signal (e.g., Fluorescence) assay->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.

References

Torkinib Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Torkinib, its limited solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a hydrophobic compound with poor solubility in aqueous solutions like water and ethanol. However, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, anhydrous DMSO.[1][2][3] It is crucial to use high-purity DMSO to avoid moisture absorption, which can reduce the solubility of this compound.[3]

Q3: My this compound powder won't dissolve completely in my aqueous buffer. What should I do?

Directly dissolving this compound powder in an aqueous buffer is not recommended due to its low water solubility. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous experimental medium.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution is a common issue. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your experiments. If precipitation still occurs, consider using a pre-formulated solvent system or reducing the final this compound concentration. For in vivo studies, specific formulations with co-solvents are recommended.[2]

Q5: How should I store this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][3][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in DMSO as reported by various suppliers. Minor variations can occur between different batches.

SolventConcentration (mg/mL)Molar Equivalent (mM)Source
DMSO50162.16MedchemExpress[1]
DMSO55178.37TargetMol[2]
DMSO61197.83Selleck Chemicals[3]
DMSO62201.07Selleck Chemicals[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, vortex the solution and, if necessary, use sonication.[1][2]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is homogeneous.

  • Serially dilute the DMSO stock solution into your aqueous experimental buffer or cell culture medium to the final desired concentration.

  • Crucially , add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, which can help prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to avoid off-target effects.

Protocol 3: Recommended Formulation for In Vivo Oral Administration

For animal studies, a suspension or a solution with co-solvents is often necessary. A commonly recommended formulation involves a multi-component solvent system.[2][3]

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 120 mg/mL).[5]

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., 40% of the final volume) and mix until clear.[2][5]

  • Add Tween-80 (e.g., 5% of the final volume) to the mixture and mix until clear.[2][5]

  • Add ddH₂O or saline to make up the final volume (e.g., 45-50% of the final volume).[2][5]

  • The final solution should be prepared fresh for immediate use.[5]

Note: The provided percentages are examples. The optimal ratio of co-solvents may need to be empirically determined for your specific application.

Visual Guides

This compound Solubilization Workflow

The following diagram outlines the recommended workflow for preparing this compound solutions to avoid insolubility issues.

G cluster_0 Solubilization Protocol cluster_1 Troubleshooting Torkinib_Powder This compound Powder DMSO_Stock High-Concentration DMSO Stock Solution Torkinib_Powder->DMSO_Stock Dissolve in fresh DMSO (Sonication may be needed) Check_Dissolution Complete Dissolution? DMSO_Stock->Check_Dissolution Working_Solution Aqueous Working Solution Check_Precipitation Precipitation Observed? Working_Solution->Check_Precipitation Check_Dissolution->DMSO_Stock No (Apply gentle warming/sonication) Check_Dissolution->Working_Solution Yes (Dilute into aqueous buffer) Experiment Proceed with Experiment Check_Precipitation->Experiment No Adjust_Protocol Adjust Protocol: - Lower final concentration - Use co-solvents (PEG300, Tween-80) Check_Precipitation->Adjust_Protocol Yes

Caption: Troubleshooting workflow for this compound solubilization.

This compound Mechanism of Action: mTOR Signaling Pathway

This compound is a selective inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes. This dual inhibition affects downstream signaling pathways that control cell growth, proliferation, and survival.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC2 Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Translation Initiation

Caption: this compound inhibits both mTORC1 and mTORC2 signaling complexes.

References

Technical Support Center: Torkinib and Akt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Torkinib, a potent and selective inhibitor of mTOR kinase. The information provided here will help address common issues encountered during the investigation of this compound's time-dependent effects on Akt signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition affects downstream signaling pathways that control cell growth, proliferation, and survival.

Q2: How does this compound affect Akt phosphorylation?

A2: this compound induces a biphasic effect on Akt phosphorylation. Initially, by inhibiting mTORC2, this compound prevents the phosphorylation of Akt at the Serine 473 (S473) residue, leading to a rapid decrease in p-Akt (S473) levels. However, prolonged inhibition of the mTORC1/S6K1 pathway can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs). This feedback activation can then stimulate the PI3K pathway, resulting in the phosphorylation of Akt at Threonine 308 (T308) and a potential recovery of Akt signaling.

Q3: What are the expected time-dependent changes in Akt signaling after this compound treatment?

A3: The temporal effects of this compound on Akt signaling can be summarized as follows:

  • Early Phase (0-2 hours): A rapid decrease in the phosphorylation of Akt at S473 is observed due to the direct inhibition of mTORC2. This is often accompanied by a decrease in the phosphorylation of downstream mTORC1 targets like S6K1 and 4E-BP1.

  • Intermediate Phase (2-8 hours): The inhibition of the mTORC1/S6K1 axis can start to relieve feedback inhibition on RTKs.

  • Late Phase (8-24 hours and beyond): Increased RTK signaling can lead to a rebound in Akt activity, primarily driven by phosphorylation at T308. This can result in the reactivation of a subset of Akt substrates.

Troubleshooting Guide

Issue 1: No or weak p-Akt (S473) signal after this compound treatment.

  • Possible Cause 1: Suboptimal this compound concentration or treatment time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 for mTOR inhibition is typically in the low nanomolar range.

  • Possible Cause 2: Inefficient protein extraction.

    • Solution: Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Akt during sample preparation. Keep samples on ice at all times.

  • Possible Cause 3: Poor antibody performance.

    • Solution: Use a well-validated phospho-specific antibody for p-Akt (S473). Check the antibody datasheet for recommended dilutions and blocking conditions. Include a positive control (e.g., lysate from cells stimulated with a growth factor) to verify antibody activity.

Issue 2: Unexpected increase in p-Akt (T308) at later time points.

  • Possible Cause: Feedback loop activation.

    • Explanation: This is an expected biological response to prolonged mTORC1 inhibition. The rebound in p-Akt (T308) is likely due to the activation of upstream RTKs.

    • Solution: To confirm this, you can co-treat your cells with this compound and an appropriate RTK inhibitor. This should abrogate the increase in p-Akt (T308).

Issue 3: High background on Western blots for phospho-proteins.

  • Possible Cause 1: Inappropriate blocking buffer.

    • Solution: For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.

Data Presentation

Table 1: Summary of Time-Dependent Effects of a Pan-mTOR Inhibitor on Akt Signaling

Time Pointp-Akt (S473) Level (Fold Change vs. Control)p-Akt (T308) Level (Fold Change vs. Control)p-S6K1 (T389) Level (Fold Change vs. Control)
0.5 hours~0.2~0.8~0.1
2 hours~0.1~0.5~0.1
8 hours~0.1~1.2~0.1
24 hours~0.2~1.5~0.2

Note: The values presented are illustrative and can vary depending on the cell line, inhibitor concentration, and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the specified time points.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (S473), p-Akt (T308), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify band intensities. Normalize phospho-protein levels to total protein and the loading control.

Protocol 2: In Vitro Akt Kinase Assay
  • Immunoprecipitation of Akt:

    • Lyse cells as described in the Western Blot protocol.

    • Incubate 200-500 µg of protein lysate with an anti-Akt antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a GSK-3 fusion protein as a substrate and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Detection of Substrate Phosphorylation:

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the supernatant by Western blotting using a phospho-GSK-3 antibody.

Visualizations

Torkinib_Akt_Signaling This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits S6K1 S6K1 mTORC1->S6K1 Akt Akt mTORC2->Akt pS473 Feedback Negative Feedback S6K1->Feedback Maintains RTK RTK Feedback->RTK Inhibits PI3K PI3K RTK->PI3K PI3K->Akt pAkt_T308 p-Akt (T308) (Active) PI3K->pAkt_T308 pT308 pAkt_S473 p-Akt (S473) (Inactive) Akt->pAkt_S473 Downstream Downstream Signaling pAkt_T308->Downstream

Caption: this compound's dual inhibition of mTORC1/2 and its biphasic effect on Akt signaling.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis (with Phos/Prot Inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (p-Akt, Total Akt) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect analyze Data Analysis and Quantification detect->analyze Troubleshooting_Logic problem Issue: Unexpected p-Akt Results weak_signal Weak or No p-Akt (S473) Signal problem->weak_signal rebound_signal Rebound of p-Akt (T308) Signal problem->rebound_signal check_lysis Check Lysis Buffer (Phosphatase Inhibitors) weak_signal->check_lysis Possible Cause check_ab Validate Antibody (Positive Control) weak_signal->check_ab Possible Cause time_course Optimize Treatment Time and Dose weak_signal->time_course Possible Cause feedback Hypothesis: Feedback Loop Activation rebound_signal->feedback Likely Cause rtki_exp Experiment: Co-treat with RTK Inhibitor feedback->rtki_exp Test Hypothesis confirm Confirmation of Mechanism rtki_exp->confirm

Torkinib stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Torkinib, a selective mTOR inhibitor, when prepared in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: this compound, once dissolved in DMSO, should be stored at low temperatures to maintain its stability. For short-term storage, -20°C is acceptable, while -80°C is recommended for long-term preservation. It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][2][3]

Q2: How long can I store this compound in DMSO at -20°C?

A2: The recommended storage duration for this compound in DMSO at -20°C varies slightly among suppliers. Generally, it is advised to store the solution for a period ranging from one to six months.[1][3] For longer storage, it is best to keep the aliquots at -80°C.[1][2][3]

Q3: What is the recommended long-term storage condition for this compound in DMSO?

A3: For long-term storage, it is consistently recommended to store this compound solutions in DMSO at -80°C.[1][2][3] Under these conditions, the compound is expected to be stable for at least one year.

Q4: Can I store this compound powder, and for how long?

A4: Yes, this compound powder is stable for extended periods when stored correctly. Suppliers recommend storing the solid compound at -20°C, where it can be kept for up to three years.[2][3]

Q5: What precautions should I take when preparing and storing this compound solutions in DMSO?

A5: To ensure the stability and solubility of this compound, it is critical to use high-quality, anhydrous DMSO.[1][3] DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound and potentially affect its stability. Always use freshly opened or properly stored anhydrous DMSO. Additionally, ensure vials are tightly sealed to prevent moisture absorption and exposure to air.

Data Summary: this compound Storage Stability

The following table summarizes the recommended storage conditions and stability data for this compound from various suppliers.

SupplierFormStorage TemperatureRecommended DurationCitations
Selleck ChemicalsIn DMSO-20°C1 month[1]
In DMSO-80°C1 year[1]
Powder-20°C3 years[1]
MedchemExpressIn DMSO-20°C6 months[3]
In DMSO-80°C1 year[3]
Powder-20°C3 years[3]
TargetMolIn DMSO-80°C1 year[2]
Powder-20°C3 years[2]

Troubleshooting Guide

Issue: I am observing reduced or inconsistent activity of this compound in my experiments.

This issue may be related to the degradation of the compound due to improper storage or handling. Follow this troubleshooting workflow to identify the potential cause.

Torkinib_Troubleshooting start Start: Inconsistent this compound Activity check_storage 1. Verify Storage Conditions (-20°C or -80°C?) start->check_storage check_aliquots 2. Check for Repeated Freeze-Thaw Cycles check_storage->check_aliquots Correct Storage Temp prepare_fresh 4. Prepare a Fresh Stock Solution check_storage->prepare_fresh Improper Storage Temp check_dmso 3. Assess DMSO Quality (Anhydrous and fresh?) check_aliquots->check_dmso Single-Use Aliquots Used check_aliquots->prepare_fresh Multiple Freeze-Thaws check_dmso->prepare_fresh High-Quality DMSO Used check_dmso->prepare_fresh Old/Hygroscopic DMSO Used test_activity 5. Test Activity of New Stock prepare_fresh->test_activity activity_restored Conclusion: Original Stock Likely Degraded test_activity->activity_restored Activity Restored persistent_issue Conclusion: Issue May Be Experimental/Other test_activity->persistent_issue No Improvement

Troubleshooting workflow for this compound stability issues.

Experimental Protocols

While specific protocols for determining the stability of this compound were not detailed in the provided search results, a general approach for assessing small molecule stability in solution can be outlined.

Protocol: Assessing this compound Stability via High-Performance Liquid Chromatography (HPLC)

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Aliquot the solution into multiple sterile, tightly sealed vials.

  • Storage Conditions:

    • Store aliquots at the desired temperatures (e.g., -20°C and -80°C).

    • Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • HPLC Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Allow the sample to thaw completely and reach room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated HPLC method to determine the purity of this compound. A reverse-phase C18 column is often suitable for such small molecules.

    • The mobile phase composition and gradient would need to be optimized to achieve good separation of this compound from any potential degradation products.

    • A UV detector set to the maximum absorbance wavelength of this compound should be used for quantification.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at Day 0.

    • A decrease in the peak area of the parent compound over time indicates degradation.

    • The appearance of new peaks would signify the formation of degradation products.

This compound Signaling Pathway

This compound is a selective inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase in cell signaling. It acts by competing with ATP, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates mTORC2 mTORC2 Growth_Factors->mTORC2 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Akt Akt mTORC2->Akt Phosphorylates This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes FourEBP1->Protein_Synth Inhibits (when dephosphorylated) Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Promotes Actin_Cyto Actin Cytoskeleton Organization Akt->Actin_Cyto Regulates

Simplified mTOR signaling pathway showing this compound inhibition.

References

Preventing Torkinib degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Torkinib (PP242) in experimental settings to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is practically insoluble in water and ethanol.[1] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] this compound stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Can I store this compound diluted in my aqueous experimental buffer?

A3: It is not recommended to store this compound in aqueous buffers for extended periods. This compound is poorly soluble in aqueous solutions, and its stability can be compromised. Always prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment.[3]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may lead to a decrease in its inhibitory activity. If you observe a reduced or inconsistent effect on your target, such as a lack of inhibition of mTOR signaling (e.g., persistent phosphorylation of Akt, S6K, or 4E-BP1), it could be a sign of compound degradation. Visual signs of degradation in the stock solution, such as precipitation or color change, should also be considered.

Q5: At what concentration is the DMSO solvent cytotoxic to my cells?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects.[3] Preparing a high-concentration stock solution of this compound in DMSO allows for minimal addition of the solvent to your experimental buffer.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability and activity.

Issue Possible Cause Troubleshooting Steps
Reduced or no inhibitory effect of this compound 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in experimental buffer: this compound is unstable in aqueous buffer over time. 3. Incorrect concentration: Calculation error or inaccurate pipetting.1. Use a fresh aliquot of the this compound stock solution. If the problem persists, prepare a new stock solution from powder. 2. Prepare fresh dilutions of this compound in your experimental buffer immediately before each use. Do not store this compound in aqueous solutions. 3. Verify all calculations and ensure proper calibration and use of pipettes.
Precipitation of this compound in experimental buffer 1. Poor solubility: this compound is insoluble in water. The final concentration in the aqueous buffer may be too high. 2. Solvent incompatibility: The experimental buffer may contain components that reduce this compound's solubility.1. Ensure the final concentration of this compound in your experimental buffer does not exceed its solubility limit. You may need to perform a solubility test for your specific buffer system. 2. If possible, simplify the buffer composition. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.
Inconsistent results between experiments 1. Inconsistent this compound activity: Due to degradation between experiments. 2. Variability in experimental conditions: Differences in incubation time, temperature, or cell density.1. Strictly adhere to proper storage and handling procedures for this compound. Use single-use aliquots. 2. Standardize all experimental parameters to ensure consistency.

Data Presentation

Table 1: this compound (PP242) Solubility and Recommended Storage

Solvent Solubility Storage of Powder Storage of Stock Solution
DMSO50-62 mg/mL (162.16-201.07 mM)[1][2]-20°C (up to 3 years)[2]-80°C (up to 1 year); -20°C (up to 6 months)[2]
WaterInsoluble[1]Not Recommended
EthanolInsoluble[1]Not Recommended

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (PP242) powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

    • Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex briefly to dissolve the powder completely. Gentle warming (e.g., 37°C for a few minutes) and sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C.

Protocol 2: Preparation of Working Solution and Treatment of Cells
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed, sterile cell culture medium or experimental buffer

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Immediately before adding to the cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution.

    • Mix the working solution thoroughly by gentle pipetting or brief vortexing.

    • Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

    • Incubate the cells for the desired treatment duration.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Cytoskeletal Organization Akt->Cell_Survival S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 mTORC2 mTORC2 mTORC2->Akt Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis This compound This compound (PP242) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the mTOR signaling pathway.

Torkinib_Experimental_Workflow Start Start: this compound Powder Dissolve Dissolve in DMSO to create stock solution Start->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store Prepare_Working Prepare fresh working solution in experimental buffer Store->Prepare_Working Treat_Cells Treat cells/samples Prepare_Working->Treat_Cells Analyze Analyze results Treat_Cells->Analyze End End Analyze->End

Caption: Recommended workflow for preparing and using this compound in experiments.

References

Off-target effects of Torkinib at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Torkinib (PP242) at high concentrations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving high concentrations of this compound.

Issue 1: Unexpected or Reduced Cell Viability Decrease

  • Question: I am using a high concentration of this compound, but I am not observing the expected decrease in cell viability in my cancer cell line. What could be the reason?

  • Answer: While this compound is a potent mTOR inhibitor, paradoxical activation of pro-survival signaling pathways can occur, especially at high concentrations, leading to resistance. One common mechanism is the feedback activation of the ERK signaling pathway. Inhibition of mTORC1 by this compound can relieve a negative feedback loop on the Ras-Raf-MEK-ERK pathway, leading to increased ERK phosphorylation and cell survival.

    Troubleshooting Steps:

    • Confirm this compound Activity: Ensure the compound is active and the correct concentration is being used.

    • Assess ERK Phosphorylation: Perform a western blot to check the phosphorylation status of ERK1/2 (p-ERK1/2). An increase in p-ERK1/2 upon this compound treatment would suggest feedback activation.

    • Co-treatment with a MEK inhibitor: If ERK activation is confirmed, consider co-treating your cells with a MEK inhibitor (e.g., Trametinib, Selumetinib) alongside this compound to block this escape pathway.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

  • Question: My in-vitro kinase assays show potent inhibition of mTOR by this compound, but the effects on cell proliferation in my cellular assays are less pronounced than expected. Why is there a discrepancy?

  • Answer: This discrepancy can arise from several factors related to the complexity of cellular systems compared to isolated biochemical assays.

    • Off-Target Effects: At high concentrations, this compound can inhibit other kinases, some of which might be involved in cell survival pathways, counteracting the pro-apoptotic effect of mTOR inhibition. For instance, inhibition of certain kinases could inadvertently activate other compensatory signaling cascades.

    • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively pumped out by efflux pumps, resulting in a lower intracellular concentration than in the biochemical assay.

    • Feedback Loops: As mentioned in the previous point, complex feedback mechanisms within the cell can compensate for the inhibition of mTOR.

    Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response curve in your cellular assay to determine the optimal concentration.

    • Kinome Profiling: If significant off-target effects are suspected, consider a kinome-wide profiling experiment to identify other kinases inhibited by this compound at the concentrations used in your cellular assays.

    • Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound (PP242) against its primary target (mTOR) and various off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseIC50 (nM)Reference
mTOR 8 [1]
mTORC130[1]
mTORC258[1]
p110δ (PI3Kδ)100[1]
PDGFR410[1]
DNA-PK410[1]
p110γ (PI3Kγ)1300[1]
p110α (PI3Kα)2000[1]
p110β (PI3Kβ)2200[1]
Hck1200[1]
Src1400[1]
VEGFR21500[1]
Abl3600[1]
EphB43400[1]
EGFR4400[1]
Src (T338I)5100[1]
Ret>90% inhibition at 800 nM[1]
PKCα>75% inhibition at 800 nM[1]
PKCβII>75% inhibition at 800 nM[1]
JAK2 (V617F)>75% inhibition at 800 nM[1]

Experimental Protocols

1. In-Vitro mTOR Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against mTOR in a cell-free system.

  • Reagents:

    • Recombinant active mTOR enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

    • ATP (at a concentration close to the Km for mTOR)

    • Substrate (e.g., recombinant 4E-BP1/PHAS-I)

    • This compound (dissolved in DMSO)

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

    • Phosphatase inhibitors

    • Termination buffer (e.g., phosphoric acid)

    • P81 phosphocellulose paper or similar capture membrane

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, recombinant mTOR enzyme, and the substrate.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the termination buffer.

    • Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

2. Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

  • Reagents:

    • Cells of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and a vehicle control, DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

Torkinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 mTORC1->RTK negative feedback S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits S6K1->PI3K negative feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound (High Conc.) This compound->mTORC2 This compound->mTORC1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits mTORC1/2, which can lead to feedback activation of the ERK pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Conc Verify this compound Concentration & Activity Start->Check_Conc Assess_Phospho Assess Phosphorylation of Key Pathway Proteins (e.g., p-Akt, p-S6K, p-ERK) Check_Conc->Assess_Phospho Reduced_Viability Reduced Cell Viability? Assess_Phospho->Reduced_Viability ERK_Activation Increased p-ERK? Reduced_Viability->ERK_Activation No End_Success Experiment Successful Reduced_Viability->End_Success Yes Co_Treatment Consider Co-treatment with MEK Inhibitor ERK_Activation->Co_Treatment Yes Investigate_Off_Target Investigate Potential Off-Target Effects (Kinome Screen) ERK_Activation->Investigate_Off_Target No Co_Treatment->End_Success End_Reassess Re-evaluate Hypothesis and Experimental Design Investigate_Off_Target->End_Reassess

Caption: A workflow for troubleshooting unexpected results in this compound experiments.

Logical_Relationship High_this compound High this compound Concentration mTOR_Inhibition Potent mTORC1/2 Inhibition High_this compound->mTOR_Inhibition Off_Target_Inhibition Off-Target Kinase Inhibition High_this compound->Off_Target_Inhibition Feedback_Activation Feedback Loop Activation (e.g., ERK) mTOR_Inhibition->Feedback_Activation Reduced_Protein_Synth Decreased Protein Synthesis & Cell Growth mTOR_Inhibition->Reduced_Protein_Synth Altered_Signaling Altered Cellular Signaling Off_Target_Inhibition->Altered_Signaling Resistance Drug Resistance Feedback_Activation->Resistance Confounding_Results Confounding Experimental Results Altered_Signaling->Confounding_Results Resistance->Confounding_Results

Caption: Logical relationships of this compound's effects at high concentrations.

References

Torkinib Technical Support Center: Managing Drug-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cellular stress induced by Torkinib in experimental settings. This compound, a potent and selective ATP-competitive inhibitor of mTOR, targets both mTORC1 and mTORC2 complexes, leading to significant effects on cell growth, proliferation, and survival.[1] However, its potent activity can also induce cellular stress, which can impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate these challenges.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PP242) is a selective inhibitor of the mammalian target of rapamycin (mTOR). It functions by competing with ATP for the binding site in the mTOR kinase domain.[1] Unlike rapamycin, which primarily inhibits mTORC1, this compound inhibits both mTORC1 and mTORC2 complexes.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, affecting a wide range of cellular processes including protein synthesis, cell growth, and survival.

Q2: What types of cellular stress can be induced by this compound treatment?

This compound-induced inhibition of mTOR can lead to two primary types of cellular stress:

  • Endoplasmic Reticulum (ER) Stress: mTOR is a critical regulator of protein synthesis.[2] Its inhibition can disrupt protein folding and quality control processes in the ER, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR).[2][3][4]

  • Oxidative Stress: While the direct induction of oxidative stress by this compound is less characterized, the interplay between mTOR signaling and cellular redox homeostasis is well-established. Disruption of mTOR signaling can affect mitochondrial function and cellular metabolism, potentially leading to an imbalance in the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.

Q3: How can I recognize signs of cellular stress in my this compound-treated cultures?

Common indicators of cellular stress include:

  • Morphological Changes: Cells may appear rounded, detached from the culture surface, or show signs of vacuolization.

  • Reduced Cell Viability and Proliferation: A dose-dependent decrease in cell number or metabolic activity is a common observation.

  • Induction of Apoptosis: Increased numbers of apoptotic cells can be detected by various assays.

  • Expression of Stress Markers: Upregulation of specific proteins involved in the UPR (e.g., GRP78/BiP, CHOP) or markers of oxidative stress.

Q4: What is the Unfolded Protein Response (UPR) and how is it related to this compound?

The UPR is a cellular signaling network that is activated in response to ER stress. It aims to restore ER homeostasis by reducing the protein folding load and increasing the folding capacity. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. mTORC1 inhibition has been shown to impair the activation of the UPR, which can lead to increased cell death under conditions of ER stress.[3][4] Furthermore, mTORC1 inhibition can lead to the phosphorylation of eIF2α, a key event in the integrated stress response that is also a downstream target of the PERK branch of the UPR.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death Even at Low this compound Concentrations Cell line is highly sensitive to mTOR inhibition. Off-target effects at higher concentrations. Pre-existing cellular stress.Perform a dose-response curve to determine the optimal, lowest effective concentration. Ensure the this compound concentration is within the selective range for mTOR (typically low nanomolar).[1] Culture cells in optimal conditions to minimize baseline stress.
Inconsistent Results Between Experiments Variability in this compound stock solution. Differences in cell passage number or density. Inconsistent incubation times.Prepare fresh this compound stock solutions regularly and store them appropriately. Use cells within a consistent passage number range and seed them at a uniform density. Adhere strictly to a standardized experimental timeline.
High Background in Immunofluorescence Staining for Stress Markers (e.g., GRP78) Insufficient blocking. Primary or secondary antibody concentration is too high. Autofluorescence of cells or fixative.Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[7][8][9][10] Titrate the antibody concentrations to find the optimal signal-to-noise ratio.[8][9] Use a fresh fixative solution and include an unstained control to assess autofluorescence.[7]
No Signal or Weak Signal in Western Blot for UPR Markers Low expression of the target protein. Inefficient protein transfer. Inactive antibody.Use a positive control (e.g., cells treated with a known ER stress inducer like tunicamycin or thapsigargin). Optimize transfer conditions (time, voltage). Ensure the antibody has been stored correctly and is validated for the application.
Unexpected Results in ROS Detection with DCFDA Assay Autoxidation of the DCFDA probe. Photobleaching of the fluorescent signal. Interference from other cellular components.Prepare fresh DCFDA solution for each experiment. Protect cells from light during incubation and measurement.[11] Include appropriate controls (e.g., cells treated with an antioxidant) to validate the signal.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and effects.

Table 1: this compound IC50 Values for mTOR and Related Kinases

TargetIC50 (nM)
mTOR8
mTORC130
mTORC258
p110δ100
PDGFR410
DNA-PK410
Data sourced from MedchemExpress.[1]

Table 2: this compound (PP242) GI50 Values in Various Cancer Cell Lines

Cell LineCancer TypeGI50
p190-transformed murine BMLeukemia12 nM
SUP-B15Leukemia90 nM
K562Leukemia85 nM
SKOV3Ovarian Cancer0.49 µM
PC3Prostate Cancer0.19 µM
786-ORenal Cancer2.13 µM
U87Glioblastoma1.57 µM
Data sourced from Selleck Chemicals.

Experimental Protocols

1. Western Blot Analysis of UPR Markers (GRP78/BiP and CHOP)

This protocol describes the detection of key ER stress markers by Western blotting following this compound treatment.

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration. Include a positive control by treating a set of cells with an ER stress inducer like tunicamycin (e.g., 5 µg/mL for 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GRP78/BiP and CHOP overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Immunofluorescence Staining for GRP78/BiP

This protocol allows for the visualization of GRP78/BiP expression and localization.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound as described above.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Antibody Incubation: Incubate with the primary antibody against GRP78/BiP diluted in blocking buffer overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides. Image using a fluorescence microscope.

3. Measurement of Reactive Oxygen Species (ROS) using DCFDA

This protocol outlines the detection of intracellular ROS levels.

  • Cell Treatment: Seed cells in a 96-well black-walled plate and treat with this compound. Include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine).

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[12]

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

4. Apoptosis Detection by Caspase-3 Cleavage Assay

This protocol assesses apoptosis by detecting the active form of caspase-3.

  • Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting as previously described.

  • Immunodetection: Use a primary antibody that specifically recognizes the cleaved (active) form of caspase-3.[13][14] The appearance of the cleaved fragments (p17/p19 and p12) indicates caspase-3 activation and apoptosis.

Visualizations

Torkinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits when active eIF4E->Protein_Synthesis Promotes mTORC2 mTORC2 mTORC2->AKT Activates (S473 Phos.) This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

UPR_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1α ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1->XBP1_u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translation XBP1_s XBP1s mRNA UPR_Genes UPR Target Genes (e.g., CHOP, GRP78) XBP1_s->UPR_Genes Transcription ATF4->UPR_Genes Transcription ATF6_cleaved->UPR_Genes Transcription

Caption: Overview of the Unfolded Protein Response (UPR) pathways.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability stress_assessment Cellular Stress Assessment treatment->stress_assessment data Data Analysis & Interpretation viability->data er_stress ER Stress Analysis stress_assessment->er_stress ox_stress Oxidative Stress Analysis stress_assessment->ox_stress apoptosis Apoptosis Assay stress_assessment->apoptosis western Western Blot (UPR Markers) er_stress->western if_stain Immunofluorescence (GRP78) er_stress->if_stain ros ROS Detection (DCFDA Assay) ox_stress->ros caspase Caspase-3 Cleavage (Western Blot/Activity Assay) apoptosis->caspase western->data if_stain->data ros->data caspase->data end Conclusion data->end

Caption: Workflow for assessing this compound-induced cellular stress.

References

Validation & Comparative

Torkinib vs. Rapamycin: A Comparative Analysis of mTORC1 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell signaling research, the mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and metabolism. Specifically, mTOR complex 1 (mTORC1) integrates a variety of upstream signals to control protein synthesis and other anabolic processes. This guide provides a detailed comparison of two prominent mTOR inhibitors, Torkinib (PP242) and Rapamycin, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols.

Differentiated Mechanisms of mTORC1 Inhibition

This compound and Rapamycin employ fundamentally different strategies to inhibit mTORC1, leading to distinct downstream cellular effects.

Rapamycin , a macrolide compound, acts as an allosteric inhibitor. It first forms a complex with the intracellular protein FKBP12.[1][2] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, which is a component of mTORC1.[1] This binding event is thought to sterically hinder the access of some, but not all, mTORC1 substrates to the mTOR kinase active site.[3] Consequently, Rapamycin is considered a partial and selective inhibitor of mTORC1.[3] While it effectively inhibits the phosphorylation of S6 kinase 1 (S6K1), its effect on other key substrates like 4E-BP1 is often incomplete.[3][4]

This compound , on the other hand, is a second-generation mTOR inhibitor, also referred to as a this compound.[4][5] It functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[6][7][8] This mechanism allows this compound to block the phosphorylation of all mTOR substrates, leading to a more comprehensive inhibition of both mTORC1 and mTORC2.[4][6][7][9]

Below is a diagram illustrating the mTORC1 signaling pathway and the distinct points of intervention for Rapamycin and this compound.

cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_outputs Cellular Outputs Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 4EBP1 p-4E-BP1 mTORC1->4EBP1 ULK1 p-ULK1 mTORC1->ULK1 | Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Autophagy Autophagy ULK1->Autophagy Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition This compound This compound This compound->mTORC1 ATP-Competitive Inhibition

Figure 1: mTORC1 Signaling Pathway and Inhibitor Action

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Rapamycin against mTOR and its complexes.

Inhibitor Target IC50 Selectivity
This compound (PP242) mTOR (cell-free)8 nM[6][7][8][9][10]>10-fold for mTOR over PI3Kδ and >100-fold over PI3Kα/β/γ[8][10]
mTORC130 nM[6][7][9]
mTORC258 nM[6][7][9]
Rapamycin mTORC1 (in HEK293 cells)~0.1 nM[10]Highly selective for mTORC1 under acute treatment conditions[3]
mTORC2Generally considered insensitive, but can be inhibited with long-term exposure or high concentrations[11][12][13]

Differential Effects on Downstream mTORC1 Signaling

The distinct mechanisms of this compound and Rapamycin translate to different effects on downstream mTORC1 signaling and cellular processes.

  • Phosphorylation of 4E-BP1: this compound effectively inhibits the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation.[3][4] In contrast, Rapamycin's inhibition of 4E-BP1 phosphorylation is often incomplete, leading to what are termed "rapamycin-resistant" functions of mTORC1.[3][4][5]

  • Cap-Dependent Translation: Due to its robust inhibition of 4E-BP1 phosphorylation, this compound is a more potent inhibitor of cap-dependent translation compared to Rapamycin.[4][5]

  • Cell Proliferation: this compound has been shown to be more effective than Rapamycin at blocking cell proliferation, which is attributed to its ability to inhibit both mTORC1 and mTORC2, as well as the rapamycin-resistant functions of mTORC1.[4][5][6]

The diagram below illustrates the differential impact of this compound and Rapamycin on key downstream effectors of mTORC1.

cluster_downstream Downstream Targets cluster_outputs Cellular Processes Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 p-S6K1 p-S6K1 Rapamycin->p-S6K1 Strong Inhibition p-4E-BP1 p-4E-BP1 Rapamycin->p-4E-BP1 Partial Inhibition This compound This compound This compound->mTORC1 This compound->p-S6K1 Complete Inhibition This compound->p-4E-BP1 Complete Inhibition mTORC1->p-S6K1 mTORC1->p-4E-BP1 Cap-Dependent\nTranslation Cap-Dependent Translation p-4E-BP1->Cap-Dependent\nTranslation

Figure 2: Differential Downstream Effects

Experimental Protocols

Western Blotting for mTORC1 Signaling

This protocol is used to assess the phosphorylation status of key mTORC1 downstream targets.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound, Rapamycin, or a vehicle control for the desired duration.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.[15]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies against phosphorylated S6K1 (Thr389), total S6K1, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[14][15] Quantify the band intensities using image analysis software.

The following diagram outlines the workflow for this Western Blot experiment.

cluster_workflow Western Blot Workflow A Cell Treatment (this compound, Rapamycin, Vehicle) B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) F->G H Data Analysis G->H

Figure 3: Western Blot Experimental Workflow
In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

  • Cell Stimulation and Lysis: Stimulate cells with an appropriate growth factor (e.g., 100 nM insulin for 15 minutes) to activate mTORC1 signaling.[16][17] Lyse the cells in a CHAPS-containing lysis buffer.[16][17]

  • Immunoprecipitation of mTORC1: Incubate the cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) coupled to protein A/G beads to pull down the mTORC1 complex.[16]

  • Kinase Reaction:

    • Wash the immunoprecipitated mTORC1 complex.

    • Initiate the kinase reaction by adding a kinase assay buffer containing ATP and a purified mTORC1 substrate, such as GST-4E-BP1.[16]

    • Incubate the reaction at 30°C for 30-60 minutes.[16]

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer.[16] Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[16]

Conclusion

This compound and Rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and downstream effects on mTORC1 signaling. Rapamycin, as an allosteric inhibitor, partially and selectively inhibits mTORC1. In contrast, this compound, as an ATP-competitive inhibitor, provides a more complete and potent inhibition of mTORC1, including its rapamycin-resistant functions. This comprehensive inhibition of mTORC1 by this compound leads to a more profound suppression of downstream events like cap-dependent translation and cell proliferation. The choice between these inhibitors will depend on the specific research question and the desired level of mTORC1 pathway modulation. For a complete shutdown of mTORC1 signaling, this compound and other second-generation mTOR kinase inhibitors are the more effective tools.

References

Torkinib in the Landscape of Cancer Research: A Comparative Guide to TORKinibs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Torkinib (PP242) and other second-generation mTOR inhibitors (TORKinibs). We delve into their performance, supported by experimental data, to inform strategic decisions in cancer research and drug development.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), showed initial promise, their efficacy is limited by their incomplete inhibition of mTOR's functions. This has spurred the development of a second generation of mTOR inhibitors, known as TORKinibs, which act as ATP-competitive inhibitors of the mTOR kinase domain, targeting both mTORC1 and mTORC2 complexes. This compound (PP242) is a prominent member of this class.[1][2][3][4][5] This guide will compare this compound with other notable TORKinibs, providing a comprehensive overview of their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the inhibitory activities of this compound and other TORKinibs against mTOR and other related kinases, as well as their anti-proliferative effects in various cancer cell lines.

InhibitormTOR IC50 (nM)mTORC1 IC50 (nM)mTORC2 IC50 (nM)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)DNA-PK IC50 (µM)Ref.
This compound (PP242) 830581.962.20.1021.270.408[5][6][7][8][9]
AZD8055 0.8-------[7]
KU-0063794 ~10~10~10>10 (for Class I PI3Ks)>10>10>10-[7][9]
WYE-354 5-------[7]
OSI-027 -2265-----[9]

Table 1: Comparative Biochemical IC50 Values of TORKinibs. This table highlights the potent and selective nature of this compound as an mTOR inhibitor, with a notable selectivity against most PI3K isoforms except for PI3Kδ. Other TORKinibs like AZD8055 and KU-0063794 also demonstrate high potency against mTOR.

Cell LineCancer TypeThis compound (PP242) GI50 (µM)OSI-027 IC50 (µM)Reference
SUP-B15Acute Lymphoblastic Leukemia0.09-[10]
K562Chronic Myeloid Leukemia0.085-
SKOV3Ovarian Cancer0.49-
PC3Prostate Cancer0.19-
786-ORenal Cancer2.13-
U87Glioblastoma1.57-
T-ALL patient samplesT-cell Acute Lymphoblastic Leukemia0.5 - 1.02.3 - 4.8[10]

Table 2: Comparative Anti-proliferative Activity of this compound and OSI-027 in Cancer Cell Lines. This table showcases the growth-inhibitory effects of this compound across a panel of cancer cell lines. A direct comparison with OSI-027 in T-ALL patient samples suggests that this compound may be more potent in this context.

Unveiling the Mechanism: Signaling Pathways and Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell fate. TORKinibs exert their anti-cancer effects by inhibiting mTOR kinase activity, which in turn affects downstream signaling.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (T308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation inhibits translation

Caption: The PI3K/Akt/mTOR signaling pathway.

This diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade. Growth factor signaling activates PI3K, leading to the activation of Akt. Akt, in turn, promotes cell survival and activates mTORC1 through the inhibition of the TSC1/2 complex. mTORC1 and mTORC2 are central players in this pathway, regulating cell growth, proliferation, and survival.

mTOR_Inhibition Rapalogs Rapalogs (First-generation) mTORC1 mTORC1 Rapalogs->mTORC1 inhibits TORKinibs This compound & other TORKinibs (Second-generation) TORKinibs->mTORC1 inhibits mTORC2 mTORC2 TORKinibs->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt (S473) mTORC2->Akt

Caption: Inhibition points of mTOR inhibitors.

This diagram contrasts the mechanism of action of first-generation mTOR inhibitors (rapalogs) with second-generation TORKinibs. Rapalogs allosterically inhibit mTORC1, leading to incomplete suppression of its activity and potential feedback activation of Akt. In contrast, TORKinibs, including this compound, are ATP-competitive inhibitors that block the kinase activity of both mTORC1 and mTORC2, resulting in a more comprehensive blockade of mTOR signaling.[1][2][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other TORKinibs.

In Vitro mTOR Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on mTOR kinase activity.

Objective: To measure the IC50 value of a test compound (e.g., this compound) against mTOR kinase.

Methodology:

  • Immunoprecipitation of mTORC1/mTORC2:

    • Lyse cultured cells (e.g., HEK293T) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an antibody specific to a component of the desired mTOR complex (e.g., anti-Raptor for mTORC1 or anti-Rictor for mTORC2) and protein A/G-agarose beads to immunoprecipitate the complex.

    • Wash the immunoprecipitates extensively to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.

    • Add a known concentration of a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP (often radiolabeled [γ-³²P]ATP).

    • Add varying concentrations of the test inhibitor.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Detection and Quantification:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Detect the phosphorylated substrate using autoradiography (for radiolabeled ATP) or a phospho-specific antibody (for non-radioactive assays).

    • Quantify the signal intensity and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blot Analysis for mTOR Pathway Activation

Western blotting is used to assess the phosphorylation status of key downstream effectors of mTOR, providing insights into the inhibitor's cellular activity.

Objective: To determine the effect of a this compound on the phosphorylation of Akt (Ser473) and S6K1 (Thr389) in cancer cells.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cancer cells to a desired confluency.

    • Treat the cells with varying concentrations of the this compound for a specific duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K1 (Thr389)) and total protein as a loading control (e.g., anti-Akt, anti-S6K1, anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Cell Proliferation Assay

These assays measure the anti-proliferative effects of TORKinibs on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a this compound.

Methodology (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound. Include a vehicle-only control.

  • Incubation and Reagent Addition:

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Measurement and Analysis:

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Conclusion

This compound and other second-generation TORKinibs represent a significant advancement in the targeted therapy of cancer by overcoming the limitations of first-generation mTOR inhibitors.[1][2][3][5] Their ability to inhibit both mTORC1 and mTORC2 complexes leads to a more profound and sustained blockade of the PI3K/Akt/mTOR pathway, translating to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models. The data presented in this guide highlights the biochemical and cellular potency of this compound, providing a valuable resource for researchers in the field. The detailed experimental protocols offer a practical framework for the continued investigation and comparison of these promising therapeutic agents. As research progresses, a deeper understanding of the nuances between different TORKinibs will be crucial for the development of more effective and personalized cancer treatments.

References

Torkinib (PP242): A Paradigm Shift in mTOR Inhibition, Surpassing First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Torkinib (PP242) and first-generation mTOR inhibitors, supported by experimental data. This compound, a second-generation ATP-competitive mTOR inhibitor, demonstrates marked superiority over first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) by targeting both mTORC1 and mTORC2 complexes, leading to more comprehensive pathway inhibition and potent anti-proliferative effects.

First-generation mTOR inhibitors, including rapamycin, everolimus, and temsirolimus, function by forming a complex with FKBP12, which then allosterically inhibits some functions of the mTORC1 complex. However, their efficacy is limited by their incomplete inhibition of mTORC1 and their general inability to inhibit the mTORC2 complex. This incomplete inhibition allows for the persistence of pro-survival signals. This compound (PP242) overcomes these limitations by directly binding to the ATP catalytic site of mTOR kinase, effectively inhibiting both mTORC1 and mTORC2. This dual-targeting mechanism results in a more profound and durable suppression of the entire mTOR signaling network.

Quantitative Comparison of Inhibitor Potency

The enhanced efficacy of this compound is evident in its biochemical and cellular potencies. The following tables summarize key quantitative data from comparative studies.

InhibitorTargetIC50 (nM)Reference
This compound (PP242) mTOR 8 [1]
mTORC1 30 [1]
mTORC2 58 [1]
Rapamycin mTORC1 Varies
mTORC2 Inactive
Everolimus mTORC1 Varies
mTORC2 Inactive
Temsirolimus mTORC1 Varies
mTORC2 Inactive

Note: IC50 values for first-generation inhibitors are highly dependent on the assay conditions and cell type, and they do not directly inhibit mTORC2.

InhibitorCell Line (Cancer Type)GI50 (nM)Reference
This compound (PP242) SUP-B15 (Leukemia)90[2]
K562 (Leukemia)85[2]
SKOV3 (Ovarian)490[2]
PC3 (Prostate)190[2]
786-O (Renal)2130[2]
U87 (Glioblastoma)1570[2]

Superior Inhibition of mTORC1 Signaling

A key advantage of this compound is its ability to inhibit rapamycin-resistant functions of mTORC1. While rapamycin effectively inhibits the phosphorylation of S6 kinase 1 (S6K1), it only partially inhibits the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of 4E-BP1 is critical for the release of the translation initiation factor eIF4E, which is essential for the translation of many cancer-related mRNAs. This compound potently inhibits the phosphorylation of 4E-BP1, leading to a more complete shutdown of cap-dependent translation.

Enhanced Induction of Apoptosis

This compound has been shown to be more effective than rapamycin in inducing apoptosis in various cancer cell lines. For instance, in multiple myeloma (MM) cells, PP242 was more effective than rapamycin in achieving cytoreduction and apoptosis[2]. This enhanced pro-apoptotic activity is attributed to its comprehensive inhibition of both mTORC1 and mTORC2, which control critical cell survival pathways.

Signaling Pathway Diagrams

mTOR_pathway cluster_first_gen First-Generation Inhibitors (Rapamycin, etc.) cluster_this compound This compound (PP242) Rapamycin Rapamycin Everolimus Temsirolimus FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1_rap mTORC1 FKBP12->mTORC1_rap Inhibits S6K1_rap p-S6K1 (Inhibited) mTORC1_rap->S6K1_rap p4EBP1_rap p-4E-BP1 (Partially Inhibited) mTORC1_rap->p4EBP1_rap Translation_rap Cap-Dependent Translation (Partially Inhibited) p4EBP1_rap->Translation_rap mTORC2_rap mTORC2 (Unaffected) Akt_rap p-Akt (S473) (Feedback Activation) mTORC2_rap->Akt_rap This compound This compound (PP242) mTORC1_tork mTORC1 This compound->mTORC1_tork Inhibits (ATP-competitive) mTORC2_tork mTORC2 This compound->mTORC2_tork Inhibits (ATP-competitive) S6K1_tork p-S6K1 (Inhibited) mTORC1_tork->S6K1_tork p4EBP1_tork p-4E-BP1 (Inhibited) mTORC1_tork->p4EBP1_tork Translation_tork Cap-Dependent Translation (Inhibited) p4EBP1_tork->Translation_tork Akt_tork p-Akt (S473) (Inhibited) mTORC2_tork->Akt_tork

Figure 1: Differential effects on the mTOR signaling pathway.

experimental_workflow start Cancer Cell Culture treatment Treat with this compound or Rapamycin start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western blot workflow for mTOR pathway analysis.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of compounds on mTOR kinase activity.

  • Immunoprecipitation of mTORC1/mTORC2: mTOR complexes are immunoprecipitated from cell lysates using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).

  • Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2), ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for Western blot detection), and the test inhibitor (this compound or a first-generation inhibitor) in a kinase buffer.

  • Detection: The phosphorylation of the substrate is measured. For radiometric assays, the incorporation of ³²P is quantified using a scintillation counter. For Western blot-based assays, the phosphorylated substrate is detected using a phospho-specific antibody.

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% is calculated.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay assesses the impact of inhibitors on cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or a first-generation mTOR inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • GI50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth is determined.

Western Blotting for mTOR Pathway Phosphorylation

This technique is used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Sample Preparation: Cells are treated with inhibitors, lysed, and protein concentrations are determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt (S473), p-S6K1 (T389), p-4E-BP1 (T37/46)) and total proteins as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Cap-Dependent Translation Assay (Bicistronic Luciferase Reporter Assay)

This assay measures the specific effect of inhibitors on cap-dependent translation.

  • Transfection: Cells are transfected with a bicistronic reporter plasmid containing two reporter genes (e.g., Renilla luciferase and Firefly luciferase). The first reporter (Renilla) is translated in a cap-dependent manner, while the second (Firefly) is translated via a cap-independent internal ribosome entry site (IRES).

  • Inhibitor Treatment: Transfected cells are treated with this compound or a first-generation mTOR inhibitor.

  • Luciferase Assay: Cell lysates are prepared, and the activities of both luciferases are measured using a dual-luciferase assay system.

  • Data Analysis: The ratio of Renilla to Firefly luciferase activity is calculated. A decrease in this ratio indicates specific inhibition of cap-dependent translation.

Conclusion

This compound (PP242) represents a significant advancement over first-generation mTOR inhibitors. Its ATP-competitive mechanism allows for the dual inhibition of mTORC1 and mTORC2, leading to a more complete and potent suppression of the mTOR signaling pathway. This translates to superior anti-proliferative and pro-apoptotic effects in a variety of cancer models. The ability of this compound to inhibit the rapamycin-resistant functions of mTORC1, particularly the phosphorylation of 4E-BP1, is a key differentiator that contributes to its enhanced efficacy. For researchers in oncology and drug development, this compound serves as a powerful tool to probe the complexities of the mTOR pathway and as a promising therapeutic candidate for cancers dependent on this critical signaling axis.

References

Torkinib: A Comparative Guide to its Dual PI3K/mTOR Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Torkinib's (PP242) dual inhibitory activity against phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). This compound's performance is objectively compared with other established dual PI3K/mTOR inhibitors, Dactolisib (BEZ235) and Voxtalisib (SAR245409), supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

The dual inhibitory potential of this compound and its counterparts is demonstrated by their half-maximal inhibitory concentrations (IC50) against various Class I PI3K isoforms and mTOR. This compound exhibits high selectivity for mTOR, with significantly less potent inhibition of PI3K isoforms compared to Dactolisib and Voxtalisib, which show potent, low nanomolar inhibition across both PI3K and mTOR.[1][2][3][4][5][6][7][8]

Kinase TargetThis compound (PP242) IC50 (nM)Dactolisib (BEZ235) IC50 (nM)Voxtalisib (SAR245409) IC50 (nM)
PI3Kα (p110α)1960[2]4[1][3]39[4][7]
PI3Kβ (p110β)2200[2]75[1][3]110[4][7]
PI3Kγ (p110γ)1270[2]5[1][3]9[4][7]
PI3Kδ (p110δ)102[2]7[1][3]43[4][7]
mTOR8[2][5][6]6[1]160 (mTORC1), 910 (mTORC2)[4]

Signaling Pathway and Points of Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dual inhibitors like this compound, Dactolisib, and Voxtalisib target key kinases in this pathway, PI3K and mTOR, thereby simultaneously blocking upstream and downstream signaling.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibition of translation inhibitor mTORC2 mTORC2 mTORC2->Akt Activation This compound This compound This compound->mTORC1 This compound->mTORC2 Dual_Inhibitors Dactolisib Voxtalisib Dual_Inhibitors->PI3K Dual_Inhibitors->mTORC1 Dual_Inhibitors->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Experimental Protocols

Validation of dual inhibitory activity involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms and mTOR.

Protocol:

  • Reagents and Materials: Purified recombinant PI3K isoforms (α, β, γ, δ), purified mTOR kinase, lipid substrate (e.g., PIP2), ³²P-ATP or unlabeled ATP, kinase buffer, test compounds (this compound, Dactolisib, Voxtalisib), and a detection system (e.g., scintillation counter or ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the kinase, lipid substrate, and kinase buffer.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP if using radiometric detection).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated product or ADP generated.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, and Test Compounds start->reagents reaction Initiate Kinase Reaction with ATP reagents->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction incubation->stop detection Detect Product (e.g., ³²P-PIP3 or ADP) stop->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

Caption: In Vitro Kinase Assay Workflow.

Western Blot Analysis of Downstream Signaling

This technique assesses the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cells, providing a measure of the inhibitor's cellular activity.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF7, PC3) to 70-80% confluency.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Akt (p-Akt Ser473, total Akt), S6K (p-S6K Thr389, total S6K), and 4E-BP1 (p-4E-BP1 Thr37/46, total 4E-BP1).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE and Membrane Transfer quant->sds block Blocking sds->block primary_ab Primary Antibody Incubation (p-Akt, p-S6K, etc.) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Band Quantification and Analysis detect->analyze end Results analyze->end

Caption: Western Blot Workflow.

Cell Proliferation and Viability Assays

These assays evaluate the impact of the inhibitors on the growth and survival of cancer cells.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Assay Protocol:

  • Cell Seeding: Seed a low density of cells in 6-well plates.

  • Compound Treatment: Treat the cells with the test compounds for 24 hours.

  • Colony Formation: Remove the compound-containing medium, wash the cells, and culture them in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

This compound is a potent and selective inhibitor of mTORC1 and mTORC2 with weaker activity against PI3K isoforms. In contrast, Dactolisib and Voxtalisib are true dual PI3K/mTOR inhibitors with strong, low nanomolar inhibitory activity against both kinases. The choice of inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific genetic context of the cancer being studied. The experimental protocols outlined in this guide provide a robust framework for the validation and comparison of these and other dual PI3K/mTOR inhibitors.

References

Torkinib vs. OSI-027: A Preclinical Comparative Guide for mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently dysregulated in various malignancies. Within this pathway, mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth, proliferation, and survival. Torkinib (PP242) and OSI-027 have emerged as potent ATP-competitive inhibitors of mTOR, targeting both mTORC1 and mTORC2. This guide provides a comparative analysis of these two compounds based on available preclinical data, aimed at researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

Both this compound and OSI-027 are highly potent inhibitors of mTOR kinase. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 8 nM for mTOR.[1][2][3] For the specific complexes, this compound inhibits mTORC1 and mTORC2 with IC50 values of 30 nM and 58 nM, respectively.[2][3] OSI-027 demonstrates IC50 values of 22 nM for mTORC1 and 65 nM for mTORC2 in biochemical assays.[4][5][6]

A key aspect of their preclinical profile is their selectivity for mTOR over other related kinases, particularly the PI3K family. This compound shows greater than 10-fold selectivity for mTOR over PI3Kδ and over 100-fold selectivity against PI3Kα, PI3Kβ, and PI3Kγ.[1][4] Similarly, OSI-027 displays more than 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK.[4][5][6] This high selectivity minimizes off-target effects and underscores their utility as specific mTOR-targeting agents.

Table 1: Comparison of In Vitro Biochemical Potency and Selectivity

ParameterThis compound (PP242)OSI-027
mTOR IC50 8 nM[1][2][3]Not explicitly stated
mTORC1 IC50 30 nM[2][3]22 nM[4][5][6]
mTORC2 IC50 58 nM[2][3]65 nM[4][5][6]
Selectivity >10-fold vs. PI3Kδ; >100-fold vs. PI3Kα/β/γ[1][4]>100-fold vs. PI3Kα/β/γ and DNA-PK[4][5][6]

Cellular Activity and Efficacy

In cellular assays, both compounds effectively inhibit the phosphorylation of downstream targets of mTORC1 and mTORC2. This compound has been shown to inhibit the phosphorylation of Akt at Ser473 (a key mTORC2 substrate) and downstream mTORC1 targets like 4E-BP1 and S6K1.[1] Similarly, OSI-027 inhibits the phosphorylation of 4E-BP1, S6K1, and Akt in various cancer cell lines.[5]

A direct comparison in T-cell acute lymphoblastic leukemia (T-ALL) cell lines demonstrated that this compound was more potent, with IC50 values ranging from 0.15 to 0.50 µM at 24 hours. In the same study system, OSI-027 showed IC50 values ranging from 0.6 to 1.3 µM at 48 hours. It is important to note that the time points of these measurements were different. In primary T-ALL patient samples, this compound had an IC50 of 0.5–1.0 µM, while OSI-027's IC50 ranged from 2.3 to 4.8 µM.

Table 2: Comparison of Cellular Activity in T-ALL Models

ParameterThis compound (PP242)OSI-027
T-ALL Cell Line IC50 0.15 - 0.50 µM (at 24h)0.6 - 1.3 µM (at 48h)
Primary T-ALL Patient Sample IC50 0.5 - 1.0 µM2.3 - 4.8 µM

Disclaimer: The data in Table 2 is derived from a single study and may not be representative of all preclinical models. The differing time points for cell line IC50 measurements should be considered when interpreting these results.

In Vivo Antitumor Activity

Both this compound and OSI-027 have demonstrated robust antitumor activity in various human cancer xenograft models. This compound has been shown to potently inhibit the growth of multiple myeloma cells in mice and delay the onset of leukemia in a murine model.[1] OSI-027 has shown significant tumor growth inhibition in several xenograft models, including colon, ovarian, breast, lung, and prostate cancers.[7] In COLO 205 and GEO colon cancer xenograft models, OSI-027 was shown to have superior efficacy compared to the mTORC1 inhibitor rapamycin.[5]

Signaling Pathway Inhibition

This compound and OSI-027 act as ATP-competitive inhibitors at the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition is a key differentiator from first-generation mTOR inhibitors like rapamycin, which only allosterically inhibit mTORC1. The diagram below illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling pathway and the points of inhibition by this compound and OSI-027.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT p-Ser473 Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth & Proliferation S6K1->Growth fourEBP1->Growth Inhibitor This compound / OSI-027 Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound and OSI-027.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and OSI-027.

In Vitro Kinase Assay

To determine the IC50 values of the inhibitors against mTOR, mTORC1, and mTORC2, kinase assays are performed. Typically, purified mTOR kinase or immunoprecipitated mTORC1/mTORC2 complexes are incubated with a specific substrate (e.g., a peptide or a protein like recombinant 4E-BP1) and ATP (often radiolabeled [γ-³²P]ATP). The inhibitors are added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes) and then stopped. The amount of phosphorylated substrate is quantified using methods like scintillation counting, autoradiography, or immuno-based detection (e.g., ELISA). The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay, are used to assess the effect of the inhibitors on cancer cell proliferation. Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound or OSI-027 for a specified duration (e.g., 24, 48, or 72 hours). After the treatment period, the assay reagent is added. For MTT, the viable cells metabolize the tetrazolium salt into a colored formazan product, which is solubilized and measured spectrophotometrically. For CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells. The results are used to determine the IC50 for cell growth inhibition.

Western Blotting for Phospho-protein Analysis

To confirm the mechanism of action within cells, Western blotting is used to detect the phosphorylation status of key downstream targets of mTORC1 and mTORC2. Cancer cells are treated with the inhibitors for a specific time. Following treatment, the cells are lysed to extract proteins. The protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt (Ser473), phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46)) and total protein antibodies as loading controls. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.

Experimental_Workflow start Start: Select Cancer Cell Lines/Animal Models invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo kinase_assay Biochemical Kinase Assay (IC50 Determination) invitro->kinase_assay cell_viability Cell Viability Assay (Growth Inhibition IC50) invitro->cell_viability western_blot Western Blotting (Target Modulation) invitro->western_blot xenograft Xenograft Tumor Growth Studies invivo->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Analysis invivo->pk_pd data_analysis Data Analysis and Comparative Assessment kinase_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis xenograft->data_analysis pk_pd->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for the preclinical comparison of mTOR inhibitors.

Conclusion

References

Torkinib's Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Torkinib (also known as PP242) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. As an ATP-competitive inhibitor, this compound targets both mTORC1 and mTORC2 complexes, distinguishing it from allosteric inhibitors like rapamycin.[1][2] Understanding the cross-reactivity profile of this compound is paramount for accurately interpreting experimental results and anticipating potential off-target effects in therapeutic applications. This guide provides a comparative analysis of this compound's activity across a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

This compound exhibits remarkable selectivity for mTOR, with an IC50 value of 8 nM in cell-free assays.[3][4] Its inhibitory activity extends to both mTORC1 and mTORC2, with IC50 values of 30 nM and 58 nM, respectively.[4] While highly potent against its primary target, this compound displays some cross-reactivity with other kinases, particularly within the phosphoinositide 3-kinase (PI3K) family, to which mTOR belongs. However, its selectivity for mTOR over PI3K isoforms is significant.

The following table summarizes the inhibitory activity of this compound against a panel of kinases, providing a quantitative comparison of its potency.

Target KinaseIC50 (nM)Fold Selectivity vs. mTOR
mTOR 8 1
p110δ10212.75
DNA-PK40851
PDGFR41051.25
p110γ1300162.5
Hck1200150
Scr1400175
VEGFR21500187.5
p110α1960245
p110β2200275
EphB43400425
Abl3600450
EGFR4400550
Scr (T338I)5100637.5
PKCα496.1
PKCβNot specifiedNot specified
JAK2Not specifiedNot specified
RetNot specifiedNot specified

Data compiled from multiple sources.[2][3][4]

Testing of this compound at a concentration 100-fold above its IC50 for mTOR revealed that it inhibits only one kinase, Ret, by more than 90%, and only three others—PKCα, PKCβII, and JAK2V617F—by more than 75%, demonstrating its high selectivity.[4]

Experimental Protocols

The data presented in this guide were primarily generated using in vitro kinase assays. A general methodology for such an assay is outlined below.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • This compound (PP242)

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Specific peptide or protein substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or streptavidin-coated plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and the various concentrations of this compound are incubated together in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP). The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.

  • Signal Detection:

    • Radiometric Assay: The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away. The radioactivity on the filter is then measured using a scintillation counter.

    • Fluorescence-Based Assay: If a fluorescent ATP analog and a specific antibody that recognizes the phosphorylated substrate are used, the signal is detected using a fluorescence plate reader.

  • Data Analysis: The kinase activity at each this compound concentration is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).

Visualizing this compound's Impact on Signaling

To illustrate the central role of mTOR and the potential consequences of its inhibition by this compound, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits when unphosphorylated This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing this compound's inhibition of mTORC1 and mTORC2.

References

Torkinib vs. Torin1: A Comparative Analysis of ATP-Competitive mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mechanistic target of rapamycin (mTOR) inhibitors, Torkinib (also known as PP242) and Torin1 have emerged as potent ATP-competitive molecules that target both mTORC1 and mTORC2 complexes. This dual specificity offers a distinct advantage over first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1. This guide provides a comprehensive comparison of this compound and Torin1, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and research workflows to aid researchers, scientists, and drug development professionals in their work.

Quantitative Performance Analysis

The following table summarizes the key quantitative data for this compound and Torin1, highlighting their potency and selectivity.

ParameterThis compound (PP242)Torin1Reference(s)
mTOR IC50 8 nM3 nM[1][2]
mTORC1 IC50 30 nM2-10 nM[2][3]
mTORC2 IC50 58 nM2-10 nM[2][3]
Selectivity for mTOR over PI3Kα >100-fold>100-fold[4][5]
Selectivity for mTOR over PI3Kδ >10-foldNot explicitly stated[1]
Other notable off-target kinases inhibited RET, PKCα, PKCβ, JAK2 (V617F)ATM, DNA-PK[2][5]

Mechanism of Action and Signaling Pathway

Both this compound and Torin1 are ATP-competitive inhibitors of the mTOR kinase domain.[6][7] This mechanism allows them to block the activity of both mTORC1 and mTORC2 complexes, leading to a more comprehensive inhibition of mTOR signaling compared to rapamycin.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Cell_Survival Cell Survival Akt->Cell_Survival Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Torkinib_Torin1 This compound / Torin1 Torkinib_Torin1->mTORC1 Torkinib_Torin1->mTORC2

Figure 1: Simplified mTOR signaling pathway indicating the points of inhibition by this compound and Torin1.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against mTOR kinase activity.

Methodology:

  • Immunoprecipitation of mTOR Complexes:

    • Culture HEK293T cells and lyse them in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.

    • For mTORC1, immunoprecipitate the complex using an anti-Raptor antibody conjugated to beads.

    • For mTORC2, immunoprecipitate the complex using an anti-Rictor antibody conjugated to beads.

    • Wash the immunoprecipitates extensively to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in a kinase assay buffer containing MgCl2 and ATP.

    • Add a recombinant substrate: GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2.

    • Add varying concentrations of the inhibitor (this compound or Torin1) or DMSO as a vehicle control.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the kinase reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with phospho-specific antibodies against the substrate (e.g., anti-phospho-S6K1 (Thr389) for mTORC1 or anti-phospho-Akt (Ser473) for mTORC2).

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities and calculate the IC50 values.

Cellular Western Blot Analysis

This experiment assesses the ability of the inhibitors to block mTOR signaling within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 or U87MG) and allow them to adhere overnight.

    • Serum-starve the cells for a few hours to reduce basal mTOR activity.

    • Pre-treat the cells with various concentrations of this compound, Torin1, or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 30 minutes) to activate the mTOR pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against key signaling proteins:

      • Phospho-S6 Kinase (Thr389) to assess mTORC1 activity.

      • Phospho-Akt (Ser473) to assess mTORC2 activity.

      • Total S6 Kinase and Total Akt as loading controls.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize and quantify the bands to determine the dose-dependent inhibition of mTORC1 and mTORC2 signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of mTOR inhibitors like this compound and Torin1.

Experimental_Workflow Start Start: Hypothesis (Compare this compound vs. Torin1) In_Vitro In Vitro Kinase Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based IC50_mTORC1 Determine IC50 for mTORC1 In_Vitro->IC50_mTORC1 IC50_mTORC2 Determine IC50 for mTORC2 In_Vitro->IC50_mTORC2 Data_Analysis Data Analysis and Comparison IC50_mTORC1->Data_Analysis IC50_mTORC2->Data_Analysis Western_Blot Western Blot for p-S6K & p-Akt Cell_Based->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Cell_Based->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Potency Data_Analysis->Conclusion

Figure 2: A logical workflow for the comparative evaluation of this compound and Torin1.

Conclusion

Both this compound and Torin1 are highly potent, ATP-competitive inhibitors of mTORC1 and mTORC2. Torin1 generally exhibits slightly lower IC50 values, suggesting a greater potency in in vitro kinase assays. However, the cellular efficacy and ultimate therapeutic potential of these compounds will depend on a variety of factors including their pharmacokinetic properties and off-target effects. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct a thorough comparative analysis of these and other mTOR inhibitors.

References

Head-to-Head Comparison: Torkinib (PP242) vs. INK128 (Sapanisertib) - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mTOR-targeted cancer therapy, the development of ATP-competitive inhibitors has marked a significant advancement over the allosteric inhibition of first-generation agents like rapamycin. Among these second-generation inhibitors, Torkinib (PP242) and INK128 (sapanisertib) have emerged as critical tools in preclinical and clinical research. This guide provides a detailed, data-driven comparison of these two potent mTOR kinase inhibitors to aid researchers, scientists, and drug development professionals in their selection and application.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

Both this compound and INK128 are potent, selective, and ATP-competitive inhibitors of the mTOR kinase.[1][2] This mechanism allows them to block the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition is a key differentiator from rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1] By inhibiting both complexes, this compound and INK128 can more comprehensively shut down the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, such as p70 S6 kinase (S6K) and 4E-BP1, resulting in the suppression of protein synthesis and cell growth.[1] The inhibition of mTORC2 prevents the phosphorylation and full activation of AKT at Serine 473, a critical step for cell survival and proliferation.[1]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis This compound This compound (PP242) This compound->mTORC1 This compound->mTORC2 INK128 INK128 (Sapanisertib) INK128->mTORC1 INK128->mTORC2

Figure 1: mTOR Signaling Pathway Inhibition by this compound and INK128.

Potency and Selectivity

Both this compound and INK128 are highly potent inhibitors of mTOR. However, available data suggests that INK128 exhibits greater potency.

Compound Target IC50 (nM) Reference
This compound (PP242) mTOR (cell-free)8[3]
mTORC130[4]
mTORC258[4]
INK128 (Sapanisertib) mTOR (cell-free)1[5][6]
Ki (cell-free)1.4[7]

In terms of selectivity, both compounds show a high degree of selectivity for mTOR over other kinases, particularly within the PI3K family.

Compound Target IC50 (nM) Fold Selectivity (vs. mTOR) Reference
This compound (PP242) p110α (PIK3CA)1960~245x[3]
p110β (PIK3CB)2200~275x[3]
p110δ (PIK3CD)102~12.75x[3]
p110γ (PIK3CG)1270~158.75x[3]
DNA-PK408~51x[3]
INK128 (Sapanisertib) PI3Kα>200 (relative to mTOR)>200x[4]
PI3Kβ>200 (relative to mTOR)>200x[4]
PI3Kδ>200 (relative to mTOR)>200x[4]
PI3Kγ>200 (relative to mTOR)>200x[4]

Preclinical Efficacy

Both this compound and INK128 have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Notably, a direct head-to-head comparison in a syngeneic mouse model of B-cell acute lymphoblastic leukemia (B-ALL) revealed that INK128 has significantly improved efficacy at much lower doses than this compound. In this model, INK128 was approximately 100-fold more potent than this compound in suppressing leukemic expansion.

Pharmacokinetics

INK128 (sapanisertib) has been developed for oral administration and has undergone clinical investigation.[5] Pharmacokinetic data from a phase 1 clinical trial in patients with advanced solid tumors showed that sapanisertib is orally bioavailable with a mean plasma half-life ranging from 5.9 to 9.4 hours.[8] In another study in patients with acute lymphoblastic leukemia, the mean elimination half-life was 8.2 hours.[9]

Pharmacokinetic data for this compound is less extensively published in the context of clinical development. However, preclinical studies have demonstrated its efficacy with oral administration in mouse models, indicating oral bioavailability.[3]

Parameter This compound (PP242) INK128 (Sapanisertib) Reference
Administration Route Oral (in preclinical models)Oral[3][5]
Half-life (t1/2) Not explicitly reported5.9 - 9.4 hours (in humans)[8]
Cmax Not explicitly reported34.4 ± 20.2 ng/mL (at 3 mg daily dose in humans)[9]
AUC0-24h Not explicitly reported213 ± 143 hr*ng/mL (at 3 mg daily dose in humans)[9]

Experimental Protocols

Detailed and validated protocols are crucial for the accurate assessment of mTOR inhibitors. Below are representative protocols for key in vitro assays.

mTOR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on mTOR kinase activity.

Materials:

  • Active mTOR enzyme

  • Inactive S6K1 or 4E-BP1 as substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

  • This compound or INK128

  • 96-well plates

  • Phospho-specific antibodies for the substrate (e.g., anti-phospho-S6K1 Thr389)

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

  • Prepare serial dilutions of this compound and INK128 in DMSO.

  • In a 96-well plate, add the mTOR enzyme, substrate, and kinase assay buffer.

  • Add the diluted inhibitors to the respective wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the phosphorylation of the substrate by Western blotting or ELISA using a phospho-specific antibody.

  • Quantify the signal and calculate the IC50 values.

Western Blotting for mTOR Signaling

This method is used to assess the inhibition of mTOR signaling in cells by measuring the phosphorylation status of downstream targets.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or INK128

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AKT, anti-AKT, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or INK128 for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or INK128

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach overnight.

  • Treat the cells with a range of concentrations of this compound or INK128.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay mTOR Kinase Assay (IC50 Determination) Treatment Treatment with This compound or INK128 Kinase_Assay->Treatment Cell_Culture Cell Culture (Cancer Cell Lines) Cell_Culture->Treatment Western_Blot Western Blotting (p-mTOR, p-AKT, p-S6K) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability_Assay Xenograft Tumor Xenograft Model (e.g., in mice) Dosing Oral Dosing with This compound or INK128 Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Dosing->PD_Analysis

Figure 2: General Experimental Workflow for Comparing mTOR Inhibitors.

Conclusion

Both this compound (PP242) and INK128 (sapanisertib) are valuable research tools for investigating the mTOR signaling pathway and its role in cancer. They offer the significant advantage of dual mTORC1/mTORC2 inhibition over first-generation mTOR inhibitors. The available evidence suggests that INK128 is a more potent inhibitor with demonstrated oral bioavailability and a more advanced clinical development profile. The choice between these two compounds for preclinical studies may depend on the specific research question, the cancer model being used, and considerations of potency and translational relevance. For studies aiming for clinical translation, INK128's established clinical pharmacokinetic and safety profile may be advantageous.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to Torkinib Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Torkinib (also known as PP242), a selective mTOR inhibitor used in cancer research. By following these procedures, laboratories can ensure a safe environment and responsible chemical handling, building a foundation of trust and operational excellence.

This compound Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₁₆N₆O[1][2]
Molecular Weight 308.34 g/mol [1][2]
CAS Number 1092351-67-1[1][2]
IC₅₀ (mTOR) 8 nM[3][4][5]
IC₅₀ (mTORC1) 30 nM[3][4][5]
IC₅₀ (mTORC2) 58 nM[3][4][5]
Solubility In DMSO: 50 mg/mL (162.16 mM)[5], Insoluble in water[6]

This compound Disposal Protocol: A Procedural Workflow

While specific institutional and local regulations must always be followed, the following step-by-step protocol outlines the best practices for the disposal of this compound, treating it as a cytotoxic agent due to its anti-cancer properties.[1][7]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound.

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves), should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are typically color-coded, often with a purple lid, to distinguish them from other waste streams.[8]

  • Liquid Waste: this compound solutions, especially those containing organic solvents like DMSO, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with aqueous waste streams.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[8]

3. Decontamination:

  • Work surfaces and equipment should be decontaminated after handling this compound. Use a suitable decontamination solution as recommended by your institution's safety office.

4. Storage of Waste:

  • Store cytotoxic waste containers in a secure, designated area away from general lab traffic until they are collected for disposal.

5. Final Disposal:

  • This compound waste is considered hazardous and must not be disposed of in general laboratory trash or down the drain.[9]

  • Disposal should be carried out through a licensed hazardous waste disposal service. The primary method for the destruction of cytotoxic waste is high-temperature incineration.[8]

Important Note: Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety guidelines for the most accurate and compliant disposal procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TorkinibDisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen solid_waste Solid Waste (e.g., tubes, gloves) waste_gen->solid_waste Solid liquid_waste Liquid Waste (e.g., DMSO solutions) waste_gen->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) waste_gen->sharps_waste Sharps purple_bin Purple-Lidded Cytotoxic Container solid_waste->purple_bin hazardous_liquid Sealed Hazardous Liquid Container liquid_waste->hazardous_liquid sharps_container Cytotoxic Sharps Container sharps_waste->sharps_container storage Secure Storage Area purple_bin->storage hazardous_liquid->storage sharps_container->storage disposal Licensed Hazardous Waste Vendor storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Torkinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Torkinib (PP242), a potent and selective mTOR inhibitor. By offering clear procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

Essential Safety and Handling at a Glance

All personnel must be thoroughly trained on the handling, storage, and disposal of this compound before commencing any experimental work. The following table summarizes the immediate safety information required for the safe handling of this compound.

ParameterDetails
Chemical Name 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Synonyms This compound, PP242
CAS Number 1092351-67-1
Molecular Formula C₁₆H₁₆N₆O
Molecular Weight 308.34 g/mol [1]
Appearance Solid powder
Primary Hazard The toxicological properties of this substance have not been fully investigated. Handle as a potentially hazardous substance.
Storage Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year.[2]

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure risk. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or safety goggles- Particulate respirator (N95 or higher) within a certified chemical fume hood
Preparing Stock Solutions - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles- Work to be performed in a chemical fume hood
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glasses
In Vivo Animal Studies - Nitrile gloves- Lab coat or disposable gown- Safety glasses- For procedures with a risk of aerosolization, a respirator may be necessary.

Operational Plans: From Receipt to Disposal

A clear and concise operational plan is essential for the safe and efficient use of this compound in a laboratory setting.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound, as a solid powder, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store the powder at -20°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound, from the preparation of stock solutions to the execution of cell-based assays.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Disposal weigh Weigh this compound Powder in Fume Hood dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution for Storage dissolve->aliquot thaw Thaw Aliquot of Stock Solution dilute Prepare Working Solution (e.g., in cell culture media) thaw->dilute treat Treat Cells with Working Solution dilute->treat assay Perform Downstream Assays (e.g., Western Blot, Proliferation Assay) treat->assay dispose Dispose of Contaminated Waste and Unused Reagents assay->dispose

A typical experimental workflow for handling this compound.
Disposal Plan

All waste contaminated with this compound, including pipette tips, tubes, gloves, and cell culture media, should be considered hazardous chemical waste.

  • Solid Waste: Collect in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: All needles and syringes used for in vivo studies should be disposed of in a designated sharps container for hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to facilitate experimental planning and execution.

Solubility Data
SolventSolubilityConcentrationNotes
DMSO50 mg/mL[3]162.16 mM[3]Ultrasonic agitation may be required.[3]
Ethanol17 mg/mL[4]55.13 mM[4]
WaterInsoluble[4]
Inhibitory Activity (IC₅₀)
TargetIC₅₀
mTOR8 nM[3][5]
mTORC130 nM[3][5]
mTORC258 nM[3][5]
p110δ100 nM[3]
DNA-PK410 nM[3]

This compound's Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound is a selective and ATP-competitive inhibitor of mTOR, targeting both the mTORC1 and mTORC2 complexes.[3][5] This dual inhibition is a key feature that distinguishes it from rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT Feedback Activation Actin Actin Cytoskeleton mTORC2->Actin Survival Cell Survival mTORC2->Survival Protein_Synth Protein Synthesis Cell Growth S6K1->Protein_Synth E4BP1->Protein_Synth This compound This compound This compound->mTORC1 This compound->mTORC2

This compound's inhibition of the mTOR signaling pathway.

By inhibiting both mTORC1 and mTORC2, this compound effectively blocks the downstream signaling cascades that promote cell proliferation and survival, making it a valuable tool for cancer research.[6]

Detailed Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays

The following is a generalized protocol for the preparation and use of this compound in a typical cell-based assay. Researchers should adapt this protocol based on their specific cell lines and experimental conditions.

Materials:

  • This compound (PP242) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Cell culture medium appropriate for the cell line

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 308.34 g/mol ), add 324.3 µL of DMSO.

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for brief periods to aid dissolution.[3]

    • Visually inspect the solution to ensure there are no particulates.

  • Aliquot and Store the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of working solutions by serially diluting the stock solution in the appropriate cell culture medium.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution, you could perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium.

  • Treat Cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Include appropriate controls in your experiment, such as a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and an untreated control.

    • Incubate the cells for the desired period as per your experimental design.

Note: The optimal concentration of this compound and the incubation time will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.